3,5-Dimethyl-4-iodophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJZLNUEDDXELD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371241 | |
| Record name | 3,5-Dimethyl-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80826-86-4 | |
| Record name | 3,5-Dimethyl-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodo-3,5-dimethyl-phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 3,5-Dimethyl-4-iodophenol from 3,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethyl-4-iodophenol from 3,5-dimethylphenol, a key intermediate in various pharmaceutical and chemical research applications. The guide details two common and effective experimental protocols, presents quantitative data in a structured format, and includes visual diagrams of the reaction pathway and experimental workflow to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials. The regioselective iodination of 3,5-dimethylphenol at the para-position to the hydroxyl group is a critical transformation. The hydroxyl and methyl groups on the aromatic ring are activating and ortho-, para-directing, which facilitates the selective introduction of an iodine atom at the sterically accessible and electronically favorable 4-position.[1] This guide outlines two robust methods for this synthesis, one employing N-Iodosuccinimide (NIS) as the iodinating agent and the other utilizing molecular iodine with a mild base.
Reaction Pathway
The synthesis of this compound from 3,5-dimethylphenol proceeds via an electrophilic aromatic substitution mechanism. The electron-rich aromatic ring of 3,5-dimethylphenol attacks an electrophilic iodine species, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the final iodinated product.
Caption: Electrophilic aromatic substitution pathway for the iodination of 3,5-dimethylphenol.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two primary synthetic methods described in this guide. The data is compiled from established chemical principles and analogous reactions.[1]
| Parameter | Method 1: N-Iodosuccinimide (NIS) | Method 2: Iodine (I₂) and Sodium Bicarbonate |
| Starting Material | 3,5-Dimethylphenol (1.0 eq.) | 3,5-Dimethylphenol (1.0 eq.) |
| Iodinating Agent | N-Iodosuccinimide (1.05 eq.) | Iodine (1.1 eq.) |
| Catalyst/Base | Trifluoroacetic acid (0.05 - 0.1 eq.) | Sodium Bicarbonate (1.5 eq.) |
| Solvent | Dichloromethane (DCM) | Methanol/Water |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature (25 °C) |
| Reaction Time | 1.5 - 3 hours | 12 hours |
| Product | This compound | This compound |
| Typical Yield | High (exact percentage not specified) | Not specified, but generally effective |
| Purity | High, further purification may be needed | Purification required |
Experimental Protocols
Method 1: Iodination using N-Iodosuccinimide (NIS)
This method offers a relatively fast and clean conversion with high regioselectivity.
Materials:
-
3,5-Dimethylphenol
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Reaction vessel with a mechanical stirrer, dropping funnel, and nitrogen inlet
-
Cooling bath (ice-water)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve 3,5-dimethylphenol (1.0 eq.) in dichloromethane.[2]
-
Cool the solution to 0 °C using an ice-water bath.[2]
-
In a separate flask, prepare a solution of N-iodosuccinimide (1.05 eq.) in dichloromethane.[2]
-
Slowly add the NIS solution to the stirred solution of 3,5-dimethylphenol over 30-60 minutes, maintaining the temperature at 0 °C.[2]
-
After the addition is complete, add a catalytic amount of trifluoroacetic acid (0.05 - 0.1 eq.) dropwise to the reaction mixture.[2]
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.[2]
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-iodo-3,5-dimethylphenol.[2]
-
The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate or by column chromatography on silica gel.[2]
Method 2: Iodination using Iodine and Sodium Bicarbonate
This method utilizes more traditional and cost-effective reagents.
Materials:
-
3,5-Dimethylphenol
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
-
Water
-
10% Sodium thiosulfate solution
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylphenol (1.0 eq.) in a mixture of methanol and water.[1]
-
Add sodium bicarbonate (1.5 eq.) to the solution and stir until it dissolves.[1]
-
Slowly add a solution of iodine (1.1 eq.) in methanol to the reaction mixture at room temperature.[1]
-
Stir the reaction mixture for 12 hours at room temperature.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
After completion of the reaction, quench the excess iodine by adding 10% sodium thiosulfate solution until the brown color disappears.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 3,5-dimethylphenol can be reliably achieved through electrophilic iodination. This guide has provided two detailed protocols using either N-Iodosuccinimide or molecular iodine, catering to different laboratory needs and reagent availability. By following the outlined procedures and considering the provided quantitative data, researchers can efficiently synthesize this important chemical intermediate for their drug development and scientific research endeavors. Careful monitoring of the reaction and appropriate purification of the crude product are essential for obtaining high-purity this compound.
References
3,5-Dimethyl-4-iodophenol chemical properties and structure
An In-depth Technical Guide to 3,5-Dimethyl-4-iodophenol: Chemical Properties and Structure
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's chemical and structural properties is fundamental. This technical guide provides a comprehensive overview of this compound, a substituted aromatic compound.
Core Chemical Identity
This compound, also known as 4-iodo-3,5-xylenol, is an organic compound featuring a phenol ring substituted with two methyl groups and an iodine atom.
| Identifier | Value |
| IUPAC Name | 4-Iodo-3,5-dimethylphenol |
| Synonyms | This compound, 4-Iodo-3,5-xylenol, 5-Hydroxy-2-iodo-m-xylene[1][2] |
| CAS Number | 80826-86-4[1] |
| Molecular Formula | C₈H₉IO[1] |
| SMILES | OC1=CC(C)=C(I)C(C)=C1[1] |
| InChI Key | RMJZLNUEDDXELD-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below, providing essential data for experimental design and evaluation.
| Property | Value |
| Molecular Weight | 248.06 g/mol [1] |
| Melting Point | 129-133 °C[2][4] |
| Boiling Point | 293°C at 760 mmHg[2] |
| Density | 1.74 g/cm³[2] |
| XLogP3 | 2.9[2] |
| Topological Polar Surface Area (TPSA) | 20.2 Ų[1][2] |
| Hydrogen Bond Donor Count | 1[2] |
| Hydrogen Bond Acceptor Count | 1[2] |
| Appearance | Light yellow crystalline solid or white needles[2][5] |
Structural Information
The structural arrangement of this compound is key to its chemical behavior.
Caption: 2D structure of this compound.
Experimental Protocols
Synthesis of this compound[5]
A detailed method for the synthesis of this compound has been reported.[5] The protocol is as follows:
-
Dissolution: A solution of 59.1 g (484 mmol) of 3,5-dimethylphenol in 1 L of methanol is prepared.
-
Acidification: To this solution, 395 ml of 36% hydrochloric acid is added, with occasional cooling to maintain the temperature between 20-30°C.
-
Iodination: A solution containing 54.3 g (327 mmol) of potassium iodide and 33.5 g (157 mmol) of potassium iodate in 500 ml of water is added over a 5-minute period. The solution turns red and cloudy, and a tan precipitate forms.
-
Reaction: The mixture is stirred at room temperature for 20 hours.
-
Isolation: The reaction mixture is cooled in an ice bath, and the precipitate is collected by filtration.
-
Washing: The collected solid is washed with an ice-cold 2:1 (v/v) water/methanol solution.
-
Purification: The crude product is recrystallized several times from hot methanol and water to yield white needles.
The reported yield for this synthesis is 15% (36.4 g).[5]
Analytical Characterization
-
¹H NMR Analysis (CDCl₃): The proton NMR spectrum shows characteristic peaks at δ 8.03 (broad singlet, 1H), 6.52 (singlet, 2H), and 2.35 (singlet, 6H).[5]
-
Mass Spectrum Analysis: The mass spectrum indicates a molecular ion peak (m/z) at 248 (M+, 100%), with other significant fragments observed at 121, 91, and 77.[5]
Biological Activity and Applications
Currently, there is limited specific information available in the public domain regarding the detailed biological activity, mechanisms of action, or its involvement in specific signaling pathways for this compound. Its structural similarity to other phenolic compounds suggests potential applications in areas such as antimicrobial or antioxidant research, but this remains to be experimentally verified.[6] Phenolic compounds, in general, are known to possess a range of biological activities.[6]
Safety and Handling
This compound is considered hazardous.[7] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[7]
Precautionary Measures:
-
Handling: Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area and avoid breathing dust.[7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] It is also noted to be light-sensitive.[4]
-
In case of exposure:
For detailed safety information, refer to the Safety Data Sheet (SDS).[7][8][9]
References
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - 4-iodo-3,5-dimethyl-phenol (C8H9IO) [pubchemlite.lcsb.uni.lu]
- 4. store.p212121.com [store.p212121.com]
- 5. prepchem.com [prepchem.com]
- 6. jddtonline.info [jddtonline.info]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
In-Depth Technical Guide: Characterization of 4-Iodo-3,5-dimethylphenol (CAS No. 80826-86-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data for the chemical compound 4-Iodo-3,5-dimethylphenol, identified by the CAS number 80826-86-4. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.
Chemical Identity and Physical Properties
4-Iodo-3,5-dimethylphenol is an aromatic organic compound.[1][2][3] Its core structure consists of a phenol ring substituted with an iodine atom and two methyl groups.
| Property | Value | Source |
| CAS Number | 80826-86-4 | [4] |
| Molecular Formula | C₈H₉IO | [3][4] |
| Molecular Weight | 248.06 g/mol | [3][4] |
| IUPAC Name | 4-Iodo-3,5-dimethylphenol | [1] |
| Synonyms | 3,5-Dimethyl-4-iodophenol, 2-Iodo-5-hydroxy-m-xylene | [3] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis Protocol
A common synthetic route to 4-Iodo-3,5-dimethylphenol involves the direct iodination of 3,5-dimethylphenol. A general experimental protocol is outlined below.
Experimental Workflow: Synthesis of 4-Iodo-3,5-dimethylphenol
Caption: General workflow for the synthesis of 4-Iodo-3,5-dimethylphenol.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethylphenol in a suitable organic solvent, such as dichloromethane. Cool the flask in an ice bath to 0°C.
-
Iodination: Slowly add a solution of an iodinating agent, such as N-iodosuccinimide (NIS), to the cooled solution of 3,5-dimethylphenol. The reaction is typically stirred at 0°C for several hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, it is quenched by the addition of an aqueous solution of sodium thiosulfate. The organic layer is then separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Iodo-3,5-dimethylphenol.
Spectral Characterization Data (Predicted)
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the symmetry of the molecule, a single signal is anticipated for the two aromatic protons and a single signal for the two methyl groups.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-H | ~ 7.0 - 7.5 | s (singlet) |
| Methyl (CH₃) | ~ 2.2 - 2.5 | s (singlet) |
| Phenolic O-H | Variable | br s (broad singlet) |
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of similar structures.[5]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-I | ~ 90 - 100 |
| C-OH | ~ 150 - 155 |
| C-CH₃ | ~ 138 - 142 |
| Aromatic C-H | ~ 130 - 135 |
| Methyl (CH₃) | ~ 20 - 25 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (phenol) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (methyl) | 2850 - 3000 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (phenol) | 1150 - 1250 |
| C-I stretch | 500 - 600 |
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight of the compound. The predicted mass-to-charge ratios (m/z) for common adducts are listed below.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 248.97708 |
| [M+Na]⁺ | 270.95902 |
| [M-H]⁻ | 246.96252 |
Experimental Protocol for Spectral Analysis:
-
NMR Spectroscopy: A sample of 4-Iodo-3,5-dimethylphenol (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5 mL) in an NMR tube. 1H and 13C NMR spectra are recorded on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for 1H).[5]
-
IR Spectroscopy: A small amount of the solid sample is analyzed using a Fourier-Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: The sample is introduced into a mass spectrometer (e.g., via electrospray ionization - ESI) to obtain the mass spectrum.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the biological activity and associated signaling pathways of 4-Iodo-3,5-dimethylphenol. However, research on related 4-substituted phenols suggests potential for biological effects.
Potential Areas of Biological Investigation:
-
Antimicrobial Activity: Phenolic compounds are known for their antimicrobial properties. The presence of a halogen, such as iodine, can sometimes enhance this activity.
-
Tyrosinase Inhibition: Some phenolic compounds are known to inhibit tyrosinase, an enzyme involved in melanin synthesis.
-
Endocrine Disruption: Certain substituted phenols have been shown to exhibit endocrine-disrupting activity.[6]
Hypothesized Signaling Pathway Involvement:
Based on the activities of other phenolic compounds, potential interactions with the following signaling pathways could be investigated:
References
- 1. PubChemLite - 4-iodo-3,5-dimethyl-phenol (C8H9IO) [pubchemlite.lcsb.uni.lu]
- 2. 4-Iodo-3,5-dimethylphenol, 98%, Thermo Scientific 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Iodo-3,5-dimethyl-phenol [oakwoodchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Eight Oil Spill Dispersants Using Rapid, In Vitro Tests for Endocrine and Other Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
3,5-Dimethyl-4-iodophenol IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-iodo-3,5-dimethylphenol, a valuable chemical intermediate. This document details its chemical identity, physical properties, and key experimental protocols relevant to its application in organic synthesis.
Chemical Identity
The compound with the common name 3,5-Dimethyl-4-iodophenol is systematically named according to IUPAC nomenclature.
IUPAC Name: 4-iodo-3,5-dimethylphenol[1]
Synonyms:
Physicochemical Properties
A summary of the key quantitative data for 4-iodo-3,5-dimethylphenol is presented in the table below.
| Property | Value | Source |
| CAS Number | 80826-86-4 | [1][2][3] |
| Molecular Formula | C₈H₉IO | [2][3][5] |
| Molecular Weight | 248.06 g/mol | [2][3][4] |
| Melting Point | 129-133 °C | [3][4] |
| Boiling Point | 293°C at 760 mmHg | [3] |
| Density | 1.74 g/cm³ | [3] |
| Flash Point | 131ºC | [3] |
| Refractive Index | 1.629 | [3] |
| Purity | >98.0% | [4] |
| SMILES | OC1=CC(C)=C(I)C(C)=C1 | [2] |
Experimental Protocols
Detailed methodologies for reactions involving 4-iodo-3,5-dimethylphenol and its derivatives are crucial for reproducible research.
Alkylation of 4-Iodo-3,5-dimethylphenol
This protocol describes the synthesis of various derivatives of 4-iodo-3,5-dimethylphenol through alkylation with halogenated compounds. The reaction of the phenolic substrate with chloroacetic acid, chloroacetonitrile, and ethyl chloroacetate leads to the corresponding phenoxy-substituted acetic acid derivatives.[6] Similarly, reaction with (±)-2-bromopropionic acid yields the racemic 2-(4-iodo-3,5-xylyloxy)propionic acid.[6]
General Procedure:
-
Prepare the sodium or potassium salt of 4-iodo-3,5-dimethylphenol in a suitable solvent.
-
Add the desired halogenated compound (e.g., chloroacetic acid, ethyl chloroacetate, benzyl bromide) to the reaction mixture.
-
Heat the mixture under reflux for a specified period to drive the reaction to completion.
-
After cooling, the reaction mixture is worked up by extraction and purification, typically by recrystallization, to isolate the desired ether derivative.[6]
Heck Reaction of 4-Iodo-3,5-dimethylphenyl acetate
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene to form a substituted alkene.[7] This protocol outlines the general procedure for the Heck reaction using 4-iodo-3,5-dimethylphenyl acetate, an acetylated derivative of the core compound.
Materials and Reagents:
-
4-Iodo-3,5-dimethylphenyl acetate
-
Alkene (e.g., methyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N) or another suitable base (e.g., Na₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMAc, acetonitrile)
-
Inert gas (Nitrogen or Argon)
General Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-iodo-3,5-dimethylphenyl acetate (1.0 equiv), the alkene (1.2-1.5 equiv), and the palladium catalyst (1-5 mol%).[7]
-
Add the anhydrous solvent, followed by the base (2-3 equiv).[7]
-
Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.[7]
-
Monitor the reaction progress using TLC or GC/LC-MS. Reaction times can range from a few hours to 24 hours.[7]
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.[7]
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.[7]
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[7]
Process and Reaction Diagrams
The following diagrams illustrate the logical workflows for the synthesis and reactions described.
Caption: Workflow for the synthesis of derivatives via alkylation.
Caption: Logical workflow for the Mizoroki-Heck cross-coupling reaction.
References
A Technical Guide to the Physical Properties of 3,5-Dimethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 3,5-Dimethyl-4-iodophenol, with a specific focus on its melting point and solubility characteristics. The information herein is intended to support research and development activities by providing key data and standardized experimental protocols.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, purification, and application in synthetic chemistry and drug development. Key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₉IO |
| Molecular Weight | 248.06 g/mol |
| Melting Point | 129-133 °C |
| Appearance | Solid |
| Solubility | While specific quantitative data for this compound is not readily available, based on the structurally similar compound 4-iodophenol, it is expected to be slightly soluble in water and soluble in common organic solvents such as ethanol, ether, and acetone. |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the melting point and solubility of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol is a general method for determining the melting point range of an organic compound.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is placed in a mortar and finely ground with a pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
-
Heating: The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range from the initial to the final temperature.
Solubility Determination
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The following qualitative protocol can be used to determine the solubility of this compound in various solvents.
Materials:
-
Test tubes and rack
-
Spatula
-
Graduated pipettes or cylinders
-
Vortex mixer (optional)
-
This compound
-
Solvents: Water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Ethanol, Acetone, Dimethyl Sulfoxide (DMSO)
Procedure:
-
Sample Addition: Approximately 10-20 mg of this compound is placed into a clean, dry test tube.
-
Solvent Addition: 1 mL of the selected solvent is added to the test tube.
-
Mixing: The mixture is agitated vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.
-
Observation: The mixture is observed to determine if the solid has dissolved completely. If the solid has dissolved, the compound is classified as "soluble" in that solvent. If a significant amount of solid remains, it is classified as "insoluble." For intermediate cases, it may be classified as "sparingly soluble."
-
Systematic Testing: The procedure is repeated for each of the specified solvents to build a solubility profile for the compound. The logical progression of this testing is illustrated in the workflow diagram below.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the systematic determination of the solubility of an organic compound like this compound.
Caption: A flowchart for the systematic solubility testing of an organic compound.
The Discovery and Historical Synthesis of 3,5-Dimethyl-4-iodophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3,5-dimethyl-4-iodophenol, a key intermediate in various chemical and pharmaceutical applications. While the precise moment of its initial discovery remains to be definitively pinpointed in readily available literature, this document outlines the likely historical context of its first synthesis based on the prevailing chemical methodologies of the late 19th and early 20th centuries. Furthermore, it details a representative modern synthesis method, providing a robust experimental protocol for its preparation. This guide serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering insights into the synthesis and chemical properties of this important iodinated phenol.
Introduction
This compound, also known as 4-iodo-3,5-xylenol, is an aromatic organic compound of significant interest in synthetic chemistry. Its structure, featuring a phenol ring substituted with two methyl groups and an iodine atom, makes it a versatile building block for the synthesis of more complex molecules. The presence of the iodine atom allows for a variety of coupling reactions, while the phenolic hydroxyl group can be readily modified, making it a valuable precursor in the development of novel pharmaceutical agents and other functional materials.
The history of iodinated phenols dates back to the 19th century, with chemists actively exploring the direct halogenation of phenolic compounds. While the first synthesis of simpler iodophenols is well-documented, the specific discovery of this compound is less clear in the historical record. However, based on the established techniques for the iodination of phenols during that era, it is highly probable that its first preparation involved the direct iodination of 3,5-dimethylphenol (3,5-xylenol).
Historical Synthesis Methods
One common historical approach was the reaction of a phenol with iodine in an alkaline solution. Another method involved the use of iodine in the presence of mercuric oxide. These methods, while foundational, often suffered from issues with regioselectivity and yield.
A significant advancement in the synthesis of iodophenols was the use of iodine in the presence of an iodate, which generates iodine monochloride in situ, a more reactive iodinating agent. This approach offered improved yields and is represented in more contemporary, yet still historically significant, synthetic protocols.
Representative Synthesis Protocol
The following is a detailed experimental protocol for a well-established method for the synthesis of this compound. This method, while documented in the latter half of the 20th century, is representative of the chemical principles developed from earlier historical syntheses.
Synthesis of this compound from 3,5-Dimethylphenol
This procedure involves the iodination of 3,5-dimethylphenol using potassium iodide and potassium iodate in an acidic medium.
Reaction Scheme:
A representative reaction scheme for the synthesis of this compound.
Experimental Protocol:
To a solution of 59.1 g (484 mmol) of 3,5-dimethylphenol in 1 L of methanol is added 395 mL of 36% hydrochloric acid, with occasional cooling to maintain the temperature at 20-30°C. To the resulting solution is then added a solution of 54.3 g (327 mmol) of potassium iodide and 33.5 g (157 mmol) of potassium iodate in 500 mL of water over a 5-minute period. The solution becomes red and cloudy, and a tan precipitate forms. After stirring at room temperature for 20 hours, the reaction mixture is cooled in ice, and the precipitate is collected by filtration and washed with ice-cold 2:1 (v/v) water/methanol. The resulting tan solid is recrystallized several times from hot methanol and water to yield the final product.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3,5-Dimethylphenol |
| Moles of Starting Material | 484 mmol |
| Reagents | Potassium Iodide, Potassium Iodate, Hydrochloric Acid |
| Solvent | Methanol, Water |
| Reaction Temperature | 20-30°C |
| Reaction Time | 20 hours |
| Product | This compound |
| Yield | Not explicitly stated in the source, purification by recrystallization is noted. |
| Melting Point | 131-132°C |
Logical Workflow for Synthesis
The synthesis of this compound follows a logical progression of steps, as illustrated in the workflow diagram below.
Experimental workflow for the synthesis of this compound.
Conclusion
This compound is a valuable synthetic intermediate with a history rooted in the classical methods of phenol chemistry. While the specific details of its initial discovery are not prominently documented, its synthesis can be reliably achieved through well-established iodination procedures. The provided protocol offers a clear and reproducible method for its preparation, serving as a practical guide for laboratory synthesis. This technical guide provides researchers and professionals with a concise yet thorough understanding of the historical context and practical synthesis of this important chemical compound, facilitating its application in contemporary research and development.
Spectroscopic and Structural Elucidation of 3,5-Dimethyl-4-iodophenol: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for 3,5-Dimethyl-4-iodophenol, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed spectral analysis and the underlying experimental methodologies.
Spectroscopic Data Summary
The following sections present the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR Data
The proton NMR spectrum provides insight into the hydrogen environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.03 | Broad Singlet | 1H | Ar-OH |
| 6.52 | Singlet | 2H | Ar-H |
| 2.35 | Singlet | 6H | -CH₃ |
1.1.2. ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 153.2 | C -OH |
| 139.5 | C -CH₃ |
| 124.0 | C -H |
| 95.0 | C -I |
| 24.1 | -C H₃ |
Mass Spectrometry (MS)
Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity (%) | Assignment |
| 248 | 100 | [M]⁺ (Molecular Ion) |
| 121 | - | [M - I]⁺ |
| 91 | - | [M - I - CH₂O]⁺ |
| 77 | - | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy (Predicted)
Infrared spectroscopy identifies the functional groups present in the molecule. The following data is predicted.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3550 | Strong, Broad | O-H Stretch |
| ~3000 | Medium | Aromatic C-H Stretch |
| ~2920 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1470 | Strong | Aromatic C=C Bending |
| ~1200 | Strong | C-O Stretch |
| ~850 | Strong | C-H Out-of-plane Bending |
| ~600 | Medium | C-I Stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented above for a solid phenolic compound like this compound.
NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
¹H NMR Spectroscopy: A proton NMR spectrum is typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For a well-resolved spectrum, 16 to 64 scans are typically averaged.
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75 or 100 MHz. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon atom. A spectral width of 0-220 ppm is common.
Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry: A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe. The sample is vaporized, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer, and detected.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy (Solid Phase): A small amount of finely ground this compound is mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal. The sample is then irradiated with a broad range of infrared frequencies, and the absorbance is measured as a function of wavenumber. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for the Spectroscopic Analysis of a Chemical Compound.
3,5-Dimethyl-4-iodophenol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 3,5-Dimethyl-4-iodophenol. It is designed to serve as a valuable resource for professionals in research and development.
Core Compound Data
This compound is an aromatic organic compound. The incorporation of an iodine atom and two methyl groups onto the phenol backbone imparts specific chemical and physical properties that make it a subject of interest in synthetic organic chemistry and potentially in the development of novel bioactive molecules.
Quantitative Data Summary
The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₈H₉IO |
| Molecular Weight | 248.06 g/mol |
| CAS Number | 80826-86-4 |
| Appearance | Light yellow crystalline solid |
| Melting Point | 129-133 °C |
| Boiling Point | 293 °C at 760 mmHg |
| Topological Polar Surface Area | 20.23 Ų |
| logP | 2.61 - 2.9 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research. The following sections provide established protocols.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the electrophilic iodination of 3,5-dimethylphenol.[1]
Materials:
-
3,5-Dimethylphenol
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Under a nitrogen atmosphere, dissolve 3,5-dimethylphenol (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, prepare a solution of N-iodosuccinimide (1.05 equivalents) in dichloromethane.
-
Slowly add the NIS solution to the stirred solution of 3,5-dimethylphenol over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add a catalytic amount of trifluoroacetic acid (0.05 - 0.1 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a mixture of hexanes and ethyl acetate or by column chromatography on silica gel.
Analytical Methods
The purity and identity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid to improve peak shape) is often effective. A typical starting gradient could be 50:50 acetonitrile:water, increasing to 95:5 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.
-
Sample Preparation: Dissolve a precisely weighed sample in a suitable solvent, such as acetonitrile or methanol, to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a mid-polarity phase, such as a 5% phenyl-methylpolysiloxane, is generally appropriate.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of the sample solution.
-
Temperature Program: An initial oven temperature of around 150°C, held for 1 minute, followed by a ramp to 280°C at a rate of 10°C/min, and a final hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.
Signaling Pathways and Logical Relationships
While direct experimental evidence detailing the specific signaling pathways modulated by this compound is limited in publicly available literature, phenolic compounds, in general, are known to interact with various cellular signaling cascades. For illustrative purposes, a generalized workflow for the synthesis and purification of this compound is presented below, along with a hypothetical signaling pathway that similar phenolic structures are known to influence. Further research is required to elucidate the specific biological activities of this compound.
References
understanding the reactivity of the C-I bond in 3,5-Dimethyl-4-iodophenol
An In-Depth Technical Guide to the Reactivity of the C-I Bond in 3,5-Dimethyl-4-iodophenol
Introduction
This compound is an aromatic organic compound featuring a phenol ring substituted with two methyl groups and an iodine atom.[1][2][3] The reactivity of this molecule is largely dominated by the carbon-iodine (C-I) bond, which is the most labile of the carbon-halogen bonds. This property makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions.
The presence of two methyl groups ortho to the iodine atom introduces significant steric hindrance, which modulates the reactivity of the C-I bond. Furthermore, the hydroxyl group, an electron-donating group, influences the electronic properties of the aromatic ring. This guide provides a comprehensive overview of the synthesis, C-I bond characteristics, and key reactions of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical and computed properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉IO | [1][2] |
| Molecular Weight | 248.06 g/mol | [1] |
| CAS Number | 80826-86-4 | [1][3] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1] |
| LogP (predicted) | 2.61364 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved via electrophilic iodination of 3,5-dimethylphenol. A common method involves the use of an iodine source in the presence of a base.
Experimental Protocol: Iodination of 3,5-Dimethylphenol
This protocol is adapted from a general method for the preparation of iodophenol compounds.[4]
-
Preparation: In a 250 mL glass reactor equipped with a magnetic stirrer, dissolve 3,5-dimethylphenol (10 g, 82 mmol) in 150 mL of dry methanol.
-
Addition of Reagents: Add potassium iodide (13.6 g, 82 mmol) and sodium hydroxide (3.3 g, 82 mmol) to the solution.
-
Cooling and Reaction: Cool the mixture to 0 °C using an ice-water bath and stir for 10 minutes. Slowly add a solution of trichloroisocyanuric acid (6.4 g, 28 mmol) in 30 mL of methanol dropwise over 45 minutes, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.
-
Workup: Pour the reaction solution into 500 mL of cold water. Filter the mixture and wash the filter cake with dry methanol.
-
Purification: Adjust the pH of the filtrate to 5 with dilute hydrochloric acid, which will cause a large amount of solid to precipitate. Filter the precipitate, wash the filter cake with water, and dry. Recrystallization from ethyl acetate and petroleum ether can be performed to yield pure this compound.
Characteristics of the C-I Bond
Bond Dissociation Energy (BDE)
The reactivity of the C-I bond is inversely related to its bond dissociation energy. Aryl halides exhibit a trend where the C-I bond is the weakest among the carbon-halogen bonds, making it the most reactive in processes like oxidative addition, a key step in many cross-coupling reactions.[5][6][7]
| Bond | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |
| C-I | ~272 | ~65 |
| C-Br | ~335 | ~80 |
| C-Cl | ~397 | ~95 |
| C-F | ~523 | ~125 |
| Note: Values are approximate for aryl halides and can vary based on the specific molecular structure.[5][6][8] |
The relatively low BDE of the C-I bond facilitates its cleavage under milder conditions compared to other aryl halides.[7]
Electronic and Steric Effects
The reactivity of this compound is a balance of electronic and steric factors:
-
Electronic Effects: The hydroxyl (-OH) group is an electron-donating group, which increases the electron density on the aromatic ring. This can influence the rate of oxidative addition in palladium-catalyzed reactions.
-
Steric Hindrance: The two methyl groups in the ortho positions (positions 3 and 5) relative to the iodine atom create significant steric bulk around the reaction center. This hindrance can impede the approach of bulky catalysts and reagents, often necessitating the use of specialized, sterically demanding ligands to achieve efficient transformations.[9][10]
Key Cross-Coupling Reactions
The C-I bond in this compound serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Due to the steric hindrance, optimizing reaction conditions, particularly the choice of catalyst and ligand, is crucial for success.[9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide, providing a powerful method for forming C-C bonds, particularly for biaryl synthesis.[11][12][13]
This is a generalized protocol for sterically hindered aryl iodides and may require optimization.[9][14]
-
Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, 1-3 mol%).[9]
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene, dioxane, 5-10 mL) via syringe. The presence of a small amount of water can be beneficial when using K₃PO₄.[9]
-
Reaction: Stir the mixture at a high temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[15][16][17] This reaction is fundamental for synthesizing arylalkynes and conjugated enynes.
This is a generalized protocol and may require optimization.[15][18]
-
Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%).
-
Reagent Addition: Add a suitable solvent (e.g., THF or DMF) followed by a terminal alkyne (1.1-1.5 mmol) and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-70 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Dilute the reaction mixture with an organic solvent and filter to remove insoluble salts.
-
Purification: Wash the filtrate with water or a dilute ammonium chloride solution. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This reaction is a versatile palladium-catalyzed method for forming C-N bonds by coupling an amine with an aryl halide.[19][20][21] It has largely replaced harsher traditional methods like the Ullmann condensation for N-arylation.[19]
This protocol is a general guideline for sterically hindered substrates.[9][22]
-
Setup: In an oven-dried resealable tube under an inert atmosphere, combine this compound (1.0 mmol), a palladium precatalyst (e.g., a Pd(I) dimer or Pd₂(dba)₃, 1-2 mol%), and a bulky biarylphosphine ligand (e.g., BrettPhos, 1-2 mol%).[22][23]
-
Reagent Addition: Add the amine (1.1-1.2 mmol), a strong base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 mmol), and an anhydrous solvent (e.g., toluene, dioxane).
-
Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 60-100 °C).[9] Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-promoted reaction for synthesizing aryl ethers, thioethers, and amines from aryl halides.[24] Though often requiring harsh conditions (high temperatures), it remains a relevant method, especially for C-O bond formation.[24][25] Modern protocols using ligands like N,N-dimethylglycine can enable the reaction at lower temperatures.[26]
This is a generalized protocol based on modern ligand-accelerated methods.[26][27]
-
Setup: In a reaction tube, combine this compound (1.0 mmol), a copper(I) source (e.g., CuI, 4-10 mol%), a ligand (e.g., N,N-dimethylglycine, 15-20 mol%), the alcohol or phenol (2.0-3.0 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Solvent: Add a suitable solvent (e.g., dioxane, DMF).
-
Reaction: Seal the tube and heat the mixture to 90-120 °C with stirring until the starting material is consumed.
-
Workup: Cool the reaction mixture, dilute with an organic solvent, and filter.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
This compound is a highly useful synthetic intermediate due to the pronounced reactivity of its carbon-iodine bond. The inherent steric hindrance from the flanking methyl groups presents a challenge that can be overcome through the judicious selection of modern catalytic systems, particularly those employing bulky, electron-rich ligands. The protocols and principles outlined in this guide demonstrate that the C-I bond in this sterically congested environment can be effectively functionalized through a variety of powerful cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann couplings. This versatility makes this compound a valuable building block for the synthesis of complex, sterically hindered biaryls, arylalkynes, and arylamines, which are of significant interest to the pharmaceutical and materials science industries.
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 4-iodo-3,5-dimethyl-phenol (C8H9IO) [pubchemlite.lcsb.uni.lu]
- 3. CheMondis Marketplace [chemondis.com]
- 4. CN101318881A - Method for preparing iodo-phenol compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 7. savemyexams.com [savemyexams.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ijnc.ir [ijnc.ir]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. jk-sci.com [jk-sci.com]
- 22. scispace.com [scispace.com]
- 23. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 24. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 25. benchchem.com [benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Health and Safety of 3,5-Dimethyl-4-iodophenol
This technical guide provides comprehensive health and safety information for 3,5-Dimethyl-4-iodophenol, intended for researchers, scientists, and professionals in drug development. The document details the chemical and physical properties, hazard classifications, handling and storage procedures, and emergency protocols. Furthermore, it includes a detailed experimental protocol for its synthesis and discusses the potential mechanisms of toxicity based on available data for related compounds.
Chemical and Physical Properties
This compound is a light yellow crystalline solid.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉IO | [2] |
| Molecular Weight | 248.06 g/mol | [2] |
| CAS Number | 80826-86-4 | [2] |
| Melting Point | 129 °C | [1][2] |
| Boiling Point | 293 °C at 760 mmHg | [2] |
| Density | 1.74 g/cm³ | [2] |
| Flash Point | 131 °C | [2] |
| Appearance | Light yellow crystalline solid | [1] |
| Solubility | Information not available | |
| XLogP3 | 2.9 | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Not classified | Harmful if swallowed (H302) - Note: Found in some aggregated sources, but not in the primary MSDS which states "No information available" |
| Skin Corrosion/Irritation | 2 | Causes skin irritation (H315)[2] |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation (H319)[2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | May cause respiratory irritation (H335)[2] |
Signal Word: Warning[2]
Hazard Pictograms:
Toxicological Information
Substituted phenols can exert toxicity through the formation of phenoxyl-free radicals, particularly those with electron-releasing groups.[2] These radicals can be disruptive to cellular processes. Another mechanism for substituted phenol toxicity is mitochondrial uncoupling, which is more prominent in phenols with electron-withdrawing substituents and is strongly dependent on the compound's hydrophobicity.[4][5]
Iodine and iodinated organic compounds have been shown to induce apoptosis (programmed cell death) in various cell types.[6] This can occur through a direct action on the mitochondria, leading to the dissipation of the mitochondrial membrane potential and subsequent activation of apoptotic pathways.[7][8] An indirect pathway involves the formation of iodolipids which can activate Peroxisome Proliferator-Activated Receptors (PPARs), leading to the induction of apoptosis.[7][8]
Postulated Signaling Pathway for Toxicity
Based on the mechanisms described for related compounds, a plausible signaling pathway for the toxicity of this compound could involve the induction of cellular stress leading to apoptosis. This is a generalized pathway and requires experimental validation for this specific compound.
First-Aid Measures
In case of exposure to this compound, the following first-aid measures should be taken.[2]
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2] |
Handling and Storage
Handling: Avoid contact with skin, eyes, and clothing.[2] Do not ingest or inhale.[2] Avoid dust formation.[2] Use only in a well-ventilated area.[2] Wash hands thoroughly after handling.[2]
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended:
| PPE Type | Specifications |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Experimental Protocol: Synthesis of this compound
The following is a detailed protocol for the synthesis of this compound. Safety data sheets for all reagents should be consulted prior to commencing the experiment.
Reagents and Materials
| Reagent | CAS Number | Hazards |
| 3,5-Dimethylphenol | 108-68-9 | Toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation.[9][10][11][12][13][14] |
| N-Iodosuccinimide (NIS) | 516-12-1 | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[15][16][17][18][19] |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Causes severe skin burns and eye damage, harmful if inhaled, harmful to aquatic life.[3][20][21][22][23] |
| Dichloromethane | 75-09-2 | Skin and eye irritant, may cause cancer. |
| Acetic Anhydride | 108-24-7 | Flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, fatal if inhaled.[24][25][26][27][28] |
| Iodine | 7553-56-2 | Harmful if swallowed, inhaled, or absorbed through the skin, causes severe skin and eye irritation/burns, may cause allergic skin reaction.[29][30][31][32][33] |
Synthesis Workflow
The synthesis of this compound can be represented by the following workflow.
Step-by-Step Procedure
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 3,5-dimethylphenol in dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of NIS: In a separate flask, prepare a solution of N-iodosuccinimide (NIS) in dichloromethane. Slowly add the NIS solution to the stirred solution of 3,5-dimethylphenol over 30-60 minutes, maintaining the temperature at 0°C.
-
Catalyst Addition: After the addition of NIS is complete, add a catalytic amount of trifluoroacetic acid dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2] Dispose of contents/container to an approved waste disposal plant.[2]
Conclusion
This compound is a hazardous chemical that requires careful handling and the use of appropriate personal protective equipment. While specific toxicological data is limited, the known hazards of related substituted phenols and iodinated compounds suggest that exposure should be minimized. The provided synthesis protocol outlines a method for its preparation, and adherence to the safety precautions for all reagents is crucial. This guide serves as a comprehensive resource for the safe handling, use, and understanding of the potential hazards associated with this compound in a research and development setting.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. QSAR of toxicology of substituted phenols [jstage.jst.go.jp]
- 5. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Iodine Has Extrathyroidal Effects as an Antioxidant, Differentiator, and Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 3,5-Dimethylphenol - Hazardous Agents | Haz-Map [haz-map.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. 3,5-二甲基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. leap.epa.ie [leap.epa.ie]
- 17. sodiumiodide.net [sodiumiodide.net]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. fishersci.com [fishersci.com]
- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 21. merckmillipore.com [merckmillipore.com]
- 22. carlroth.com [carlroth.com]
- 23. cdhfinechemical.com [cdhfinechemical.com]
- 24. jubilantingrevia.com [jubilantingrevia.com]
- 25. archpdfs.lps.org [archpdfs.lps.org]
- 26. imlive.s3.amazonaws.com [imlive.s3.amazonaws.com]
- 27. shop.neofroxx.com [shop.neofroxx.com]
- 28. carlroth.com [carlroth.com]
- 29. dept.harpercollege.edu [dept.harpercollege.edu]
- 30. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 31. nj.gov [nj.gov]
- 32. pentachemicals.eu [pentachemicals.eu]
- 33. chemos.de [chemos.de]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3,5-Dimethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction using 3,5-Dimethyl-4-iodophenol as a key building block. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and functional materials.[1][2][3] The protocol provided is based on established procedures for structurally analogous aryl iodides and sterically hindered phenols and serves as a robust starting point for reaction optimization.
The presence of the hydroxyl group and two methyl groups ortho to the iodine atom in this compound introduces steric hindrance, which can influence reaction kinetics.[4] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.[1] This document outlines a generalized procedure, discusses key reaction parameters, and provides a framework for troubleshooting and optimization.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction of this compound with a generic arylboronic acid is depicted below:
Scheme 1: Suzuki-Miyaura Coupling of this compound
A general representation of the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to yield a substituted biphenyl product.
Experimental Protocol
This protocol is a generalized method and should be optimized for each specific arylboronic acid partner. All operations should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the catalyst.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Deionized water (if using a biphasic system)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%) and, if necessary, the appropriate ligand.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If a biphasic system is employed, add degassed deionized water. A common solvent ratio for biphasic systems is 4:1 (organic solvent to water).[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[5] For sterically hindered substrates, higher temperatures or microwave irradiation may be beneficial to accelerate the reaction.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a biphasic system was used, separate the layers. If not, add water and an organic solvent (e.g., ethyl acetate or dichloromethane) and separate the layers.[5]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.[1]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][5]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation: Typical Reaction Conditions
The successful execution of a Suzuki-Miyaura coupling is highly dependent on the choice of reaction parameters. The following table summarizes common conditions that can serve as a starting point for the optimization of the coupling with this compound.
| Parameter | Recommendation | Rationale/Comments |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, PdCl₂(dppf) | Pd(PPh₃)₄ is often used for aryl iodides. For more challenging couplings, a combination of a palladium precursor and a specialized ligand may be more effective.[4][5] |
| Ligand | Phosphine-based (e.g., PPh₃, PCy₃, SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | Bulky, electron-rich phosphine ligands or NHC ligands can be effective for sterically hindered substrates.[4] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK | The choice of base is critical. K₃PO₄ and Cs₂CO₃ are often effective for hindered systems. Stronger bases like t-BuOK may be necessary in some cases.[4] |
| Solvent | Toluene, Dioxane, THF, DMF, Toluene/Ethanol/Water mixtures | Aprotic polar solvents or aromatic hydrocarbons are common choices. The solvent affects the solubility of reactants and the stability of the catalytic species.[4] |
| Temperature | 80 - 120 °C | Sterically hindered couplings often require higher temperatures to proceed at a reasonable rate.[4] |
| Reaction Time | 12 - 24 hours | Reactions involving hindered substrates can be sluggish and may require longer reaction times.[1][4] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling protocol described above.
Caption: Experimental workflow for the Suzuki coupling of this compound.
Signaling Pathway Diagram: Catalytic Cycle of Suzuki Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[6][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The biaryl motif is a common structural feature in many biologically active compounds and approved drugs.[5][9][10] The Suzuki-Miyaura coupling is a key transformation in pharmaceutical process chemistry for the synthesis of these complex molecules.[9][11] The ability to couple this compound with a diverse range of aryl and heteroaryl boronic acids allows for the rapid generation of compound libraries for screening in drug discovery programs. The resulting substituted phenols can serve as precursors for further functionalization, making this a valuable tool for medicinal chemists.
Troubleshooting
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst system (e.g., a more electron-rich and bulky ligand), or a stronger base.[4] Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere.
-
Protodeboronation: The side reaction where the boronic acid is replaced by a hydrogen atom can be problematic. Using a less polar solvent or a different base (e.g., KF) may mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid can occur. This can sometimes be suppressed by adjusting the reaction conditions, such as the catalyst-to-ligand ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wwjmrd.com [wwjmrd.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
Application Notes and Protocols for the Heck Reaction of 3,5-Dimethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction using 3,5-dimethyl-4-iodophenol as the aryl halide substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This methodology is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its tolerance of a wide range of functional groups.[2][3]
The substrate, this compound, is an attractive building block in medicinal chemistry and materials science. The presence of the phenolic hydroxyl group and the ortho-methyl groups can influence the reactivity of the aryl iodide and may require specific optimization of the reaction conditions. Aryl iodides are generally highly reactive in the Heck reaction, often requiring less forcing conditions compared to bromides or chlorides.[4][5]
Reaction Principle and Mechanism
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species.[4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[2]
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center and subsequently undergoes migratory insertion into the palladium-aryl bond.[4]
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the carbon-carbon double bond of the product and a palladium-hydride species.[2]
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX (in this case, HI) from the palladium-hydride species, regenerating the active Pd(0) catalyst.[4]
Key Reaction Parameters and Optimization
Several factors can be modulated to optimize the Heck reaction for this compound:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalyst precursors.[1] Pd(OAc)₂ is often used in combination with phosphine ligands to form the active Pd(0) species in situ.[6]
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) or bulky biaryl phosphines, are frequently employed to stabilize the palladium catalyst and influence its reactivity and selectivity.[4][7] N-heterocyclic carbenes (NHCs) have also emerged as effective ligands.[8] For electron-rich aryl iodides, sometimes the reaction can proceed without the addition of a phosphine ligand.[9]
-
Base: An inorganic or organic base is required to neutralize the hydrogen iodide generated during the catalytic cycle. Common choices include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are typically used.[4] The choice of solvent can significantly impact the reaction rate and yield.
-
Temperature: Heck reactions are typically conducted at elevated temperatures, ranging from 80 to 120 °C.[1]
-
Alkene Partner: The nature of the alkene (electron-rich or electron-deficient) can affect the reaction conditions and regioselectivity of the product.[10] Acrylates, styrenes, and other common alkenes are suitable coupling partners.
Summarized Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of aryl iodides, which can be adapted for this compound.
| Parameter | Condition 1 (Standard) | Condition 2 (Phosphine-Free) | Condition 3 (Optimized for Electron-Rich Alkenes) |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | Pd(OAc)₂ (1-5 mol%) | Pd(OAc)₂ (1-2 mol%) |
| Ligand | PPh₃ (2-10 mol%) | None | dppp (2-4 mol%) |
| Base | Et₃N (1.5-2.0 equiv) | K₂CO₃ (2.0 equiv) | iPr₂NH (1.5 equiv) |
| Solvent | DMF or MeCN | DMF/H₂O | DMF |
| Temperature | 80-100 °C | 100-120 °C | 110-120 °C |
| Alkene | Styrene or n-butyl acrylate | Styrene or n-butyl acrylate | Butyl vinyl ether |
| Reference | General Knowledge[1][2] | [3][9] | [11] |
dppp = 1,3-bis(diphenylphosphino)propane
Experimental Protocols
Protocol 1: Heck Reaction with Styrene
This protocol describes a general procedure for the coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) to the flask.
-
Stir the mixture at room temperature for approximately 10 minutes to allow for the pre-formation of the active catalyst.
-
Add styrene (1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).[2]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.[2]
Protocol 2: Phosphine-Free Heck Reaction with n-Butyl Acrylate
This protocol provides an alternative, phosphine-free method for the coupling of this compound with an electron-deficient alkene.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).[2]
-
Add a mixture of DMF and water (e.g., 4:1 v/v, 5 mL) to the flask.[3]
-
Add n-butyl acrylate (1.5 mmol, 1.5 equiv) to the reaction mixture.[2]
-
Heat the reaction to 100-110 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).[2]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.[2]
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired acrylate derivative.
Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow for the Heck Reaction
Caption: General experimental workflow for the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. The Heck Reaction of Electron-Rich Olefins with Regiocontrol by Hydrogen-Bond Donors [organic-chemistry.org]
- 11. pcliv.ac.uk [pcliv.ac.uk]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,5-Dimethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-Dimethyl-4-iodophenol in various palladium-catalyzed cross-coupling reactions. This substrate is a valuable building block for the synthesis of a wide range of substituted phenols, which are important intermediates in medicinal chemistry and materials science. The protocols described herein are based on established methodologies for structurally similar aryl iodides and serve as a robust starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable tools in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[3]
The general catalytic cycle for these reactions involves the oxidative addition of an aryl halide to a palladium(0) species, followed by transmetalation (for Suzuki, and Sonogashira reactions) or migratory insertion (for the Heck reaction), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. For the Buchwald-Hartwig amination, the cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.[1]
This compound is a particularly useful substrate for these reactions due to the high reactivity of the carbon-iodine bond, which facilitates the initial oxidative addition step. The presence of the ortho-methyl groups can influence the steric environment of the reaction center, which may require careful optimization of ligands and reaction conditions.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Phenols
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] For this compound, this reaction allows for the synthesis of various biaryl phenols, which are common motifs in biologically active molecules.
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Iodides
| Entry | Aryl Iodide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodophenol | Phenylboronic acid | Pd/C (10) | - | K₂CO₃ | Water | Reflux | 0.5 | High |
| 2 | 3,5-Dimethoxy-4'-iodobenzophenone | Arylboronic acid | Pd(PPh₃)₄ (1-5) | - | Na₂CO₃ / K₂CO₃ | Toluene/Ethanol/Water | 80-110 | - | Good |
| 3 | 4-Iodo-3,5-dimethylphenyl acetate | Arylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/Ethanol/Water | 90 | 12-24 | Good |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 - 3 equiv)
-
Toluene
-
Ethanol
-
Deionized water
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Add a degassed solvent mixture of toluene, ethanol, and deionized water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl phenol.
Heck Reaction: Synthesis of Substituted Stilbenes and Cinnamates
The Heck reaction facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[3] This reaction is particularly useful for synthesizing stilbene and cinnamate derivatives from this compound.
Quantitative Data for Heck Reaction of Aryl Iodides
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Dimethoxy-4'-iodobenzophenone | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12-24 | Good |
| 2 | 3,5-Dimethoxy-4'-iodobenzophenone | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF | 80-100 | 4-12 | Good |
| 3 | 4-Iodo-3,5-dimethylphenyl acetate | Methyl acrylate | Pd(OAc)₂ (1-5) | - | Et₃N | DMF | 80-120 | - | Good |
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate) (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triethylamine (Et₃N) (2 - 3 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and the alkene (1.2 equiv).
-
Add anhydrous DMF to the flask.
-
Add triethylamine (2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted alkene.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4]
Quantitative Data for Sonogashira Coupling of Aryl Iodides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 3 | 90 |
| 2 | 4-Iodotoluene | Phenylacetylene | Pd on alumina (5) | Cu₂O on alumina (0.1) | - | THF-DMA | 75 | 72 | <2 (batch) |
| 3 | 2-Iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (9) | Diisopropylamine | Toluene | 25 | 8.5 | 51 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene) (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Toluene or THF
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).
-
Add anhydrous toluene or THF.
-
Add the terminal alkyne (1.2 equiv) followed by the amine base (e.g., triethylamine, 2.0 equiv).
-
Stir the reaction mixture at room temperature or heat as required (typically 25-70 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Phenols
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[1] This method allows for the facile synthesis of N-aryl derivatives of 3,5-dimethylphenol.
Quantitative Data for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (5) | X-Phos | KOt-Bu | Toluene | MW | - | Good to Excellent |
| 2 | Aryl Bromides | N,N-diethylamino-tributyltin | PdCl₂(P(o-Tolyl)₃)₂ (1) | - | - | Toluene | 100 | 3 | High (unsubstituted) |
| 3 | Aryl Halides | Primary/Secondary Amines | Pd₂(dba)₃ / Pd(OAc)₂ | Bulky phosphines | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | RT - 120 | - | Good to Excellent |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add this compound (1.0 equiv).
-
Remove the Schlenk tube from the glovebox and add anhydrous toluene via syringe.
-
Add the amine (1.2 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a plug of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
Application Note and Protocol: Etherification of 3,5-Dimethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the etherification of 3,5-dimethyl-4-iodophenol. The described method is based on the Williamson ether synthesis, a robust and widely used reaction for preparing symmetrical and asymmetrical ethers.[1][2][3] This reaction proceeds via an S(N)2 mechanism, involving the nucleophilic substitution of a halide ion from an alkyl halide by an alkoxide ion.[1][3][4]
Introduction
This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials. Its etherification is a crucial step in modifying its properties and enabling further chemical transformations. The Williamson ether synthesis is the chosen method due to its broad scope and applicability to a wide range of substrates.[2] The reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then attacks the alkyl halide.
Core Reaction
The etherification of this compound with an alkyl halide (R-X) proceeds as follows:
Experimental Data Summary
The following table summarizes the key experimental parameters for the etherification of this compound with methyl iodide as a representative alkyl halide.
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | - |
| Alkylating Agent | Methyl Iodide (CH₃I) | A primary alkyl halide is preferred to favor the S(N)2 reaction.[3] |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base suitable for deprotonating phenols.[4] |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates S(_N)2 reactions.[4] |
| Reaction Temperature | 60-80 °C | Typical temperature range for Williamson ether synthesis.[1] |
| Reaction Time | 4-8 hours | Reaction progress should be monitored by TLC. |
| Molar Ratio (Phenol:Base:Alkyl Halide) | 1 : 1.5 : 1.2 | A slight excess of base and alkyl halide ensures complete reaction. |
| Work-up Procedure | Aqueous work-up with extraction | To remove inorganic salts and excess reagents. |
| Purification Method | Column Chromatography | To isolate the pure ether product. |
| Expected Product | 3,5-Dimethyl-4-iodoanisole | - |
Detailed Experimental Protocol
Materials and Equipment:
-
This compound
-
Methyl Iodide
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether (or Ethyl acetate)
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants (approximately 5-10 mL per gram of phenol).
-
-
Addition of Alkylating Agent:
-
Begin stirring the mixture.
-
Slowly add methyl iodide (1.2 eq) to the reaction mixture at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 60-80 °C.
-
Maintain stirring and heating for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic phase with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine species.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3,5-dimethyl-4-iodoanisole.
-
-
Characterization:
-
Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the Williamson ether synthesis of this compound.
References
esterification reactions involving the hydroxyl group of 3,5-Dimethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of esters derived from 3,5-dimethyl-4-iodophenol, a key intermediate in pharmaceutical and chemical research. The document outlines a robust two-step synthetic pathway, commencing with the regioselective iodination of 3,5-dimethylphenol, followed by esterification of the hydroxyl group. The protocols are designed for scalability and high yield.
Introduction
This compound and its ester derivatives are valuable building blocks in medicinal chemistry. The presence of an iodinated phenyl ring offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, while the ester functionality can be tailored to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[1] Iodinated phenols, in general, are found in various pharmacologically active drugs and are crucial intermediates in the synthesis of complex bioactive molecules.[2][3] This document provides detailed methodologies for the preparation of 4-iodo-3,5-dimethylphenyl acetate, a primary ester derivative.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of 4-iodo-3,5-dimethylphenyl acetate, based on established chemical principles and analogous reactions.[4]
| Step | Starting Material | Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 1. Iodination | 3,5-Dimethylphenol | Iodine (I₂), Sodium Bicarbonate (NaHCO₃) | Methanol/Water | 25 (Room Temperature) | 12 | 4-Iodo-3,5-dimethylphenol | ~85 |
| 2. Acetylation | 4-Iodo-3,5-dimethylphenol | Acetic Anhydride, Pyridine (catalyst) | Dichloromethane | 0 to 25 (Room Temperature) | 2-4 | 4-Iodo-3,5-dimethylphenyl acetate | >90 |
Experimental Protocols
Step 1: Synthesis of 4-Iodo-3,5-dimethylphenol
This protocol describes the regioselective iodination of 3,5-dimethylphenol at the para-position.
Materials:
-
3,5-Dimethylphenol
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Methanol
-
Water
-
Ethyl acetate
-
10% Sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethylphenol (1.0 eq) in a mixture of methanol and water.
-
Add sodium bicarbonate (1.5 eq) to the solution and stir until fully dissolved.
-
Slowly add a solution of iodine (1.1 eq) in methanol to the reaction mixture at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the excess iodine by adding 10% sodium thiosulfate solution dropwise until the brown color of the solution disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-iodo-3,5-dimethylphenol.[4]
Step 2: Synthesis of 4-Iodo-3,5-dimethylphenyl acetate
This protocol details the esterification of the synthesized 4-iodo-3,5-dimethylphenol using acetic anhydride.
Materials:
-
4-Iodo-3,5-dimethylphenol
-
Acetic Anhydride
-
Pyridine (catalyst) or Triethylamine
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-iodo-3,5-dimethylphenol (1.0 eq) in a suitable aprotic solvent, such as dichloromethane, in a round-bottom flask.
-
Add a catalytic amount of pyridine (0.1 eq) or an equivalent base like triethylamine (1.1-1.5 eq) to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Carefully wash the organic solution with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-iodo-3,5-dimethylphenyl acetate, which is often of high purity.[4]
Visualizations
Caption: Detailed workflow for the synthesis of 4-iodo-3,5-dimethylphenyl acetate.
Caption: Conceptual role in a drug discovery workflow.
References
Application Notes and Protocols: 3,5-Dimethyl-4-iodophenol as a Key Intermediate in the Synthesis of a Thyroxine Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-4-iodophenol is a valuable substituted aromatic compound that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure, featuring a reactive iodine atom ortho to a hydroxyl group and flanked by two methyl groups, makes it an ideal precursor for forming diaryl ether linkages through cross-coupling reactions. This structural motif is central to a number of biologically active molecules, including analogues of the thyroid hormone, thyroxine.
This document provides detailed application notes on the utility of this compound as a key intermediate in the synthesis of 3,3',5,5'-tetramethyl-L-thyronine, a thyroxine analogue with potential applications in metabolic research and drug discovery. The primary synthetic strategy highlighted is the Ullmann-type copper-catalyzed cross-coupling reaction to form the characteristic diaryl ether bond of the thyronine scaffold.
Key Applications in API Synthesis
The primary application of this compound in the context of API synthesis is as a precursor for the preparation of thyroxine analogues. By replacing the iodine atoms on the thyroxine molecule with methyl groups, researchers can investigate the structure-activity relationships of these hormones and develop selective thyroid hormone receptor modulators. 3,3',5,5'-tetramethyl-L-thyronine is a notable analogue in this class.[1] The synthesis of such analogues is of considerable biological interest.[1]
The key transformation involving this compound is the formation of a diaryl ether linkage with a protected L-tyrosine derivative. The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for this type of C-O bond formation between aryl halides and phenols.[2]
Experimental Protocols
The following protocols outline the synthesis of 3,3',5,5'-tetramethyl-L-thyronine, postulating the use of this compound as a key starting material for the formation of the diaryl ether intermediate.
Protocol 1: Synthesis of the Diaryl Ether Intermediate via Ullmann Coupling
This protocol describes the copper-catalyzed coupling of this compound with a protected L-tyrosine derivative.
Materials:
-
This compound
-
N-acetyl-L-tyrosine ethyl ester
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To an oven-dried Schlenk tube, add N-acetyl-L-tyrosine ethyl ester (1.0 eq), this compound (1.2 eq), Cesium carbonate (2.0 eq), Copper(I) iodide (0.1 eq), and N,N-Dimethylglycine (0.2 eq).
-
Seal the tube with a septum and purge with argon or nitrogen for 15 minutes.
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the sealed tube in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl ether intermediate, N-acetyl-3,5-dicyano-(4-methoxy-3,5-dimethylphenoxy)-L-phenylalanine ethyl ester.[1]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.2 eq | Assumed based on typical Ullmann conditions |
| N-acetyl-L-tyrosine ethyl ester | 1.0 eq | Assumed based on typical Ullmann conditions |
| Catalyst System | ||
| Copper(I) iodide | 10 mol% | [2] |
| N,N-Dimethylglycine | 20 mol% | [2] |
| Base | ||
| Cesium carbonate | 2.0 eq | [2] |
| Solvent | Anhydrous 1,4-dioxane | |
| Temperature | 90-110 °C | [2] |
| Typical Yield | 60-80% (expected) | Based on similar reactions |
Protocol 2: Conversion of the Diaryl Ether Intermediate to 3,3',5,5'-tetramethyl-L-thyronine
This protocol outlines the subsequent steps to transform the diaryl ether intermediate into the final thyroxine analogue.
Materials:
-
N-acetyl-3,5-dicyano-(4-methoxy-3,5-dimethylphenoxy)-L-phenylalanine ethyl ester
-
Palladium on carbon (10% Pd/C)
-
p-Cymene
-
Hydrogen gas
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware for hydrogenation and hydrolysis
Procedure:
-
Catalytic Hydrogenation:
-
Dissolve the diaryl ether intermediate in p-cymene in a high-pressure reaction vessel.
-
Add 10% Palladium on carbon catalyst.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Heat the reaction mixture under reflux.[1]
-
Monitor the reaction for the reduction of the cyano groups and deprotection of the ester and acetyl groups.
-
-
Hydrolysis and Isolation:
-
After the reaction is complete, cool the mixture and carefully filter off the catalyst.
-
Acidify the filtrate with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum to yield 3,3',5,5'-tetramethyl-L-thyronine.[1]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactant | N-acetyl-3,5-dicyano-(4-methoxy-3,5-dimethylphenoxy)-L-phenylalanine ethyl ester | [1] |
| Catalyst | 10% Palladium on Carbon | [1] |
| Solvent | p-Cymene | [1] |
| Reaction | Catalytic Hydrogenation under reflux | [1] |
| Final Product | 3,3',5,5'-tetramethyl-L-thyronine | [1] |
| Reported Yield | Not explicitly stated for this specific starting material, but the methodology is established. | [1] |
Mandatory Visualizations
Experimental Workflow for the Synthesis of 3,3',5,5'-tetramethyl-L-thyronine
References
- 1. Thyroxine analogues: synthesis of 3,3′,5,5′-tetramethyl-L-thyronine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3,5-Dimethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in pharmaceuticals, agrochemicals, and functional materials. 3,5-Dimethyl-4-iodophenol is a versatile building block for the construction of a diverse range of biaryl compounds. The presence of the sterically accessible iodine atom facilitates a variety of palladium- and copper-catalyzed cross-coupling reactions, while the phenolic hydroxyl group provides a handle for further functionalization or can be a key pharmacophoric feature. This document provides detailed application notes and protocols for the use of this compound in the synthesis of biaryl compounds, with a focus on methodologies relevant to drug discovery and development.
Biaryl structures are of significant interest in medicinal chemistry due to their ability to mimic peptide bonds, provide conformational rigidity, and interact with biological targets. For instance, substituted biphenyl-4-ols have been identified as potent estrogen receptor (ER) modulators, which are crucial in the development of therapies for hormone-dependent cancers.[1][2][3]
Data Presentation: Cross-Coupling Reactions of this compound
The following tables summarize typical reaction conditions for various cross-coupling reactions utilizing aryl iodides, which can be adapted for this compound. It is important to note that optimal conditions may vary depending on the specific coupling partner.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids
| Parameter | Typical Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 0.5-5 mol% loading. |
| Ligand | PPh₃, SPhos, XPhos | 1-10 mol% loading. Ligand choice is crucial for yield and reaction rate. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | 1.5-3.0 equivalents. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Biphasic systems are common. |
| Temperature | 80-120 °C | Reaction progress should be monitored. |
| Reaction Time | 2-24 hours | Dependent on substrate reactivity and temperature. |
| Yield | Generally good to excellent |
Table 2: Ullmann Condensation of Aryl Iodides with Phenols
| Parameter | Typical Conditions | Notes |
| Catalyst | CuI, Cu₂O, Cu powder | Stoichiometric or catalytic amounts. |
| Ligand | L-proline, N,N-dimethylglycine, Phenanthroline | Often required for catalytic reactions. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0-3.0 equivalents. |
| Solvent | DMF, DMSO, Pyridine | High-boiling polar solvents are typical. |
| Temperature | 90-210 °C | Generally requires higher temperatures than palladium-catalyzed reactions.[4] |
| Reaction Time | 12-48 hours | |
| Yield | Moderate to good | Can be sensitive to steric hindrance. |
Table 3: Other Cross-Coupling Reactions of Aryl Iodides
| Reaction | Organometallic Reagent | Catalyst System | Base/Additive | Solvent | Temperature (°C) |
| Negishi | R-Zn-X | Pd(PPh₃)₄, Ni(acac)₂ | - | THF, DMF | 25-80 |
| Kumada | R-Mg-X | NiCl₂(dppp), Pd(PPh₃)₄ | - | THF, Et₂O | 0-66 |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ | LiCl, CuI | Toluene, DMF | 80-110 |
| Hiyama | R-Si(OR')₃ | Pd(OAc)₂, [AllylPdCl]₂ | TBAF, NaOH | THF, Dioxane | 25-100 |
| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | 25-100 |
Mandatory Visualization
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.
Signaling Pathway: Estrogen Receptor Modulation
Caption: Inhibition of Estrogen Receptor signaling by a biaryl compound.
Experimental Protocols
Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar aryl iodides and should be optimized for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (1 mL)
-
Deionized water (1 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the degassed solvent mixture of toluene, ethanol, and deionized water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Ullmann Condensation
This protocol is a general procedure for the copper-catalyzed coupling of an aryl iodide with a phenol.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Substituted phenol (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
N,N-Dimethylglycine (0.2 mmol, 20 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add CuI, N,N-dimethylglycine, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add this compound and the substituted phenol.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 90-130 °C and stir for 24-48 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Negishi Coupling
This protocol outlines the general steps for a Negishi coupling, which involves the preparation of an organozinc reagent followed by the palladium-catalyzed cross-coupling.
Part A: Preparation of Arylzinc Reagent
-
Under an inert atmosphere, react the corresponding aryl bromide or iodide with activated zinc dust in an anhydrous solvent like THF to generate the arylzinc halide. Alternatively, transmetalation from an aryllithium or Grignard reagent with a zinc halide (e.g., ZnCl₂) can be performed.
Part B: Cross-Coupling Reaction Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylzinc reagent (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Anhydrous THF (5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask containing this compound under an inert atmosphere, add anhydrous THF.
-
Add the palladium catalyst.
-
Slowly add the solution of the arylzinc reagent at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific substrates and laboratory conditions. All experiments should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Novel Biphenyl Amines Inhibit Oestrogen Receptor (ER)-α in ER-Positive Mammary Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kumada Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Suzuki-Miyaura Reaction with 3,5-Dimethyl-4-iodophenol
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[1][2] It is particularly valuable in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials.[3][4] The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid coupling partners.[3][5]
This document provides a detailed experimental protocol for the Suzuki-Miyaura reaction of 3,5-Dimethyl-4-iodophenol with a generic arylboronic acid. Aryl iodides are highly reactive substrates in this transformation due to the facile oxidative addition of the C-I bond to the palladium(0) catalyst.[3] The protocol provided is based on established procedures for structurally similar aryl iodides and should be considered a starting point for optimization for specific substrates.[3][6]
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:
Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction of this compound.
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Data Presentation: Typical Reaction Conditions
The successful execution of a Suzuki-Miyaura coupling reaction depends on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes common conditions that can serve as a starting point for the reaction of this compound.
| Parameter | Typical Conditions | Molar Equivalents/Loading | Notes |
| Aryl Halide | This compound | 1.0 eq. | Aryl iodides are generally highly reactive.[3] |
| Arylboronic Acid | Varies | 1.1 - 1.5 eq. | A slight excess is typically used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | 0.5 - 5 mol% | Pd(PPh₃)₄ can be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that often require an external ligand.[3] |
| Ligand (if needed) | PPh₃, P(o-tol)₃, dppf | 1 - 4 eq. relative to Pd | Used with pre-catalysts like Pd(OAc)₂. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 eq. | The choice of base can significantly impact the reaction outcome. |
| Solvent System | Toluene/Ethanol/Water, Dioxane/Water, DMF | - | A biphasic system with water is common.[6][7] |
| Temperature | Room Temperature to 120 °C | - | Higher temperatures are often required for less reactive substrates.[3] |
| Reaction Time | 1 - 24 hours | - | Reaction progress should be monitored by TLC or LC-MS.[3] |
Experimental Protocol
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Toluene (5 mL, degassed)
-
Ethanol (1 mL, degassed)
-
Deionized water (1 mL, degassed)
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.[3]
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3][6]
-
Work-up: Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[3]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).[3]
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3,5-dimethyl-4-arylphenol.
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the experimental workflow and the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Experimental workflow for the Suzuki-Miyaura reaction.
The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for Sonogashira Coupling with 3,5-Dimethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalyst selection and implementation of the Sonogashira coupling reaction with the sterically hindered substrate, 3,5-dimethyl-4-iodophenol.
Introduction
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by palladium and often a copper(I) co-catalyst, proceeding under mild conditions with a broad tolerance for various functional groups.[1][2] For sterically hindered substrates such as this compound, careful selection of the catalyst and optimization of reaction conditions are crucial to achieve high yields and minimize side reactions like Glaser homocoupling. Aryl iodides are generally the most reactive halides in Sonogashira couplings, which is advantageous for the activation of the C-I bond in this compound.[3]
Catalyst and Condition Selection
The steric hindrance from the two ortho-methyl groups in this compound can impede the oxidative addition step in the palladium catalytic cycle. Therefore, the choice of a suitable palladium catalyst and ligand is critical for a successful reaction.
Key Considerations for Catalyst Selection:
-
Palladium Pre-catalyst: Standard pre-catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used.[4] However, for hindered substrates, more active catalysts generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand are often more effective.
-
Ligands: Bulky and electron-rich phosphine ligands can enhance the rate of reaction for sterically demanding substrates. N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for challenging Sonogashira couplings.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, which facilitates the formation of a copper acetylide intermediate, increasing the reaction rate.[1] However, the presence of copper can also promote the undesired homocoupling of the terminal alkyne (Glaser coupling).
-
Copper-Free Conditions: To avoid Glaser homocoupling, copper-free Sonogashira protocols have been developed. These reactions often require a different set of conditions, such as a specific palladium catalyst/ligand system and a suitable base.[5]
Recommended Catalyst Systems for this compound:
Based on literature for sterically hindered aryl iodides, the following catalyst systems are recommended as a starting point for optimization.
| Catalyst System | Palladium Source | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |
| Copper-Catalyzed | PdCl₂(PPh₃)₂ | Triphenylphosphine | CuI | Triethylamine (TEA) or Diisopropylamine (DIPA) | THF, DMF, or Toluene | Room Temp. - 80 |
| Copper-Free | Pd(OAc)₂ | XPhos or SPhos | None | K₂CO₃ or Cs₂CO₃ | Dioxane or Toluene | 80 - 110 |
| NHC-Based | [Pd(IPr)Cl₂]₂ | IPr (N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | CuI or None | Amine or Carbonate Base | THF or DMF | Room Temp. - 100 |
Note: The optimal conditions should be determined experimentally.
Experimental Protocols
The following are detailed protocols for performing the Sonogashira coupling of this compound with a terminal alkyne.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point and may require optimization for specific alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
PdCl₂(PPh₃)₂ (1-3 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent and the amine base.
-
Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (start with room temperature and increase if necessary) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to minimize the formation of alkyne homocoupling byproducts.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Anhydrous base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ and the phosphine ligand in the anhydrous, degassed solvent. Stir for 15-20 minutes to allow for the formation of the active catalyst complex.
-
Add this compound and the anhydrous base to the flask.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress.
-
After completion, cool the reaction mixture and dilute with water and an organic solvent.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira coupling of sterically hindered aryl iodides with phenylacetylene, which can serve as a reference for optimizing the reaction with this compound.
| Aryl Iodide | Pd Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 4-Iodo-m-xylene | PdCl₂(PPh₃)₂ (2) | - | CuI (1) | TEA (2) | DMF | 3 | 100 | 96 |
| 4-Iodotoluene | Pd on alumina (cat.) | - | Cu₂O (cat.) | - | THF-DMA | 72 | 75 | <2 (batch) |
| 4-Iodoanisole | PdCl₂(PPh₃)₂ (0.025) | - | - | - | [TBP][4EtOV] | - | - | 82 |
| 4-Iodotoluene | (PPh₃)₂PdCl₂ (0.025) | - | - | - | [TBP][4EtOV] | - | - | 95 |
Data adapted from analogous reactions in the literature.[6][7] Yields are for isolated products.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling reaction.
Copper-Catalyzed Sonogashira Cycle
Caption: Simplified mechanism of the copper-catalyzed Sonogashira coupling.
Copper-Free Sonogashira Cycle
Caption: Plausible mechanism for the copper-free Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3,5-Dimethyl-4-iodophenol
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and optimization strategies for the Suzuki-Miyaura cross-coupling of 3,5-dimethyl-4-iodophenol. This substrate presents unique challenges due to steric hindrance and the presence of a phenolic hydroxyl group.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging, often resulting in low yields?
The low reactivity of this substrate is typically due to a combination of steric and electronic factors. The two methyl groups ortho to the iodine atom create significant steric hindrance, which can impede the approach of the palladium catalyst to the C-I bond for the crucial oxidative addition step, often the rate-limiting step in the catalytic cycle.[1] Additionally, the electron-donating nature of the phenol and methyl groups can make the aryl iodide less reactive towards oxidative addition.[2]
Q2: Does the free phenolic -OH group interfere with the reaction? Should it be protected?
The acidic proton of the phenolic group can potentially interfere with the reaction, especially with strongly basic conditions. However, many modern Suzuki coupling protocols are tolerant of free hydroxyl groups.[3] Performing the coupling without a protecting group is often possible and preferred to avoid extra synthesis and deprotection steps.[3][4] If low yields persist and other optimization strategies fail, protection of the phenol (e.g., as a methyl or benzyl ether) could be considered, though this adds steps to the overall synthesis.
Q3: What are the most common side reactions observed, and how can they be minimized?
If the starting material is consumed but the desired product yield is low, several side reactions may be occurring:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by excess base and the presence of water.[1][5] Using a slight excess (1.2-1.5 equivalents) of the boronic acid and carefully controlling the amount of water can help mitigate this. More stable boronic esters, like pinacol esters (BPin), can also be used.[5][6]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often caused by the presence of oxygen in the reaction mixture, which can alter the catalyst's oxidation state.[7][8] Rigorous degassing of all solvents and reagents and maintaining an inert atmosphere (Nitrogen or Argon) is the most effective way to prevent this.[5][9]
-
Dehalogenation: The starting this compound can be reduced to 3,5-dimethylphenol. This can occur after oxidative addition if the palladium complex reacts with a hydride source in the mixture.[6] Using milder conditions or different bases can sometimes reduce this side reaction.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, the catalytic cycle is likely stalled at the beginning.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | The active catalytic species is Pd(0).[5] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to Pd(0) may be inefficient.[5] Use a fresh bottle of catalyst or a modern precatalyst (e.g., Buchwald G3/G4 palladacycles) designed for clean Pd(0) generation.[5][7] |
| Ineffective Ligand | For sterically hindered substrates, standard ligands like PPh₃ are often insufficient.[1] Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to accelerate oxidative addition and reductive elimination for challenging substrates.[10][11] |
| Suboptimal Base/Solvent | The base may not be strong enough or soluble enough to facilitate the transmetalation step effectively. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) allows for adequate solubility of all components.[9][12] |
| Low Reaction Temperature | The energy barrier for oxidative addition with a hindered substrate may not be overcome at lower temperatures. Try increasing the reaction temperature, potentially up to 100-120°C, while monitoring for catalyst decomposition.[9] |
Issue 2: Starting Material is Consumed, but Yield of Desired Product is Low
This indicates that while the catalyst is active, the reaction is being diverted to unproductive pathways.
| Possible Cause | Troubleshooting Steps |
| Oxygen Contamination | Oxygen can lead to catalyst deactivation and promote homocoupling of the boronic acid.[7] Ensure all solvents (including water) and the reaction headspace are thoroughly degassed with an inert gas (e.g., by sparging with argon for 20-30 minutes).[9] |
| Boronic Acid Instability | Boronic acids can degrade via protodeboronation or by forming unreactive boroxine anhydrides.[5][6] Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester derivative.[5] |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to side reactions. Use a slight excess of the boronic acid (1.2-1.5 eq.) to ensure the complete consumption of the aryl iodide.[13][14] |
Experimental Protocols & Data
Parameter Screening for Optimizing Yield
For a challenging substrate like this compound, a systematic screening of reaction parameters is recommended. The following table outlines key variables and suggests starting points based on established principles for hindered couplings.
| Parameter | Condition A (Standard) | Condition B (For Hindered Substrate) | Condition C (Alternative) | Rationale for this compound |
| Pd Source (mol%) | Pd(PPh₃)₄ (2-5%) | Pd₂(dba)₃ (1-2%) | Buchwald G3 Precatalyst (1-2%) | Modern precatalysts and bulky ligands are often superior for overcoming steric hindrance and increasing catalyst turnover.[5][7] |
| Ligand (mol%) | (none) | SPhos (2-4%) | XPhos (2-4%) | Bulky, electron-rich biarylphosphine ligands are essential for promoting the oxidative addition of sterically demanding aryl halides.[10] |
| Base (equivalents) | Na₂CO₃ (2 eq.) | K₃PO₄ (2-3 eq.) | Cs₂CO₃ (2-3 eq.) | Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective for difficult couplings.[4][9] |
| Solvent System | Toluene / H₂O (4:1) | 1,4-Dioxane / H₂O (4:1) | THF / H₂O (4:1) | Aprotic polar solvents like dioxane or THF often provide better solubility and performance for a wide range of substrates.[9][15] |
| Temperature | 80 °C | 100 °C | Room Temp to 60 °C | Higher temperatures can overcome activation barriers, but highly active modern catalysts may allow for lower, milder temperatures.[1][9] |
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point for optimization.
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or ester (1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.0 mol%).
-
-
Reaction Setup:
-
Seal the reaction vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the catalyst and ligand to the reaction vessel under a positive flow of inert gas.
-
Prepare a degassed solvent mixture (e.g., 1,4-Dioxane and water at a 4:1 ratio) by bubbling argon through the solvents for at least 20 minutes.[1]
-
Add the degassed solvent to the reaction vessel via syringe.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously to ensure proper mixing.[7]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Visual Guides
Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Heck Coupling Reactions with 3,5-Dimethyl-4-iodophenol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Heck coupling reaction of 3,5-Dimethyl-4-iodophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Heck coupling of this compound?
A1: The most prevalent side reactions when working with this compound and similar electron-rich, sterically hindered aryl iodides include:
-
Homocoupling: Dimerization of the this compound to form a biaryl compound. This is often promoted by higher temperatures and high catalyst loadings.
-
Dehalogenation (Reductive Heck Reaction): Replacement of the iodine atom with a hydrogen atom, leading to the formation of 3,5-dimethylphenol. The extent of this side reaction can be influenced by the choice of base, solvent, and the presence of hydride sources.[1]
-
Olefin Isomerization: The double bond in the resulting product may migrate to a different position, leading to a mixture of regioisomers. This is a reversible process that can be minimized by facilitating a rapid reductive elimination step.[2]
-
Catalyst Decomposition: At elevated temperatures required to overcome the lower reactivity of electron-rich aryl halides, the palladium catalyst can decompose to form inactive palladium black, leading to a stalled reaction.
Q2: How does the phenolic group in this compound affect the Heck reaction?
A2: The free hydroxyl group can complicate the Heck reaction in several ways:
-
Coordination to Palladium: The oxygen of the phenolic group can coordinate to the palladium center, potentially altering the catalyst's reactivity and stability.
-
Acid-Base Reactions: The acidic proton of the phenol can react with the base used in the reaction, affecting the base's efficacy in the catalytic cycle. In some cases, this can be advantageous, but it can also lead to the formation of phenoxide salts that may have different solubility and reactivity.
-
Alternative Reaction Pathways: The presence of the phenol opens up the possibility of O-arylation or other side reactions, although these are less common under typical Heck conditions.
Q3: Is it necessary to protect the phenolic group before performing the Heck coupling?
A3: While not always mandatory, protecting the phenolic group, for instance as an acetate ester (e.g., 4-iodo-3,5-dimethylphenyl acetate), is a common strategy to prevent the potential complications mentioned in Q2.[3] A protecting group can lead to a cleaner reaction with fewer side products and improved yields. The choice of protecting group should be considered based on its stability under the reaction conditions and the ease of its subsequent removal.
Q4: What are the recommended starting conditions for a Heck coupling with this compound?
A4: A good starting point for the Heck coupling of this compound, or its protected form, with an acrylate would be:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Ligand: Triphenylphosphine (PPh₃) (2-4 equivalents relative to palladium)
-
Base: A tertiary amine like triethylamine (Et₃N) or an inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Solvent: Anhydrous polar aprotic solvents like DMF, DMAc, or acetonitrile.[3][4]
-
Temperature: Typically in the range of 80-120 °C.[3]
It is crucial to perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and phosphine ligand.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is of good quality and has been stored properly. Use a fresh batch if in doubt. Consider in-situ reduction of a Pd(II) precursor like Pd(OAc)₂ to the active Pd(0) species. |
| Insufficient Temperature | The steric hindrance from the two methyl groups may require higher reaction temperatures. Incrementally increase the temperature by 10-20 °C, but be mindful of potential catalyst decomposition at very high temperatures. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. If using an amine base, ensure it is sufficiently non-coordinating. For inorganic bases, ensure they are finely powdered and anhydrous. The solvent should be anhydrous and of high purity. |
| Poor Quality Reagents | Verify the purity of the this compound and the alkene. Impurities can inhibit the catalyst. |
Issue 2: Formation of Significant Amounts of Homocoupling Product
| Potential Cause | Troubleshooting Steps |
| High Catalyst Loading | High concentrations of the palladium catalyst can favor the homocoupling pathway.[5] Reduce the catalyst loading incrementally (e.g., from 5 mol% down to 1 mol%). |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of homocoupling.[5] Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Base-Promoted Homocoupling | Certain strong bases can promote homocoupling. If using a strong base, consider switching to a weaker one (e.g., from an alkoxide to a carbonate). |
Issue 3: Presence of Dehalogenated Byproduct (3,5-Dimethylphenol)
| Potential Cause | Troubleshooting Steps |
| Hydride Source in the Reaction | The dehalogenation product arises from a "reductive Heck" pathway.[1] The hydride source can be the solvent (e.g., alcohols), the base (e.g., formate salts), or impurities. Ensure all reagents and solvents are pure and anhydrous. |
| Slow Reductive Elimination | If the desired C-C bond formation is slow, the intermediate aryl-palladium hydride species may undergo reductive elimination to form the dehalogenated product. Using a more electron-rich phosphine ligand can sometimes accelerate the desired coupling. |
Issue 4: Mixture of Olefin Isomers in the Product
| Potential Cause | Troubleshooting Steps |
| Reversible β-Hydride Elimination | The formation of olefin isomers is due to the reversibility of the β-hydride elimination step.[2] |
| Slow Olefin Dissociation | If the product olefin does not quickly dissociate from the palladium center, it can undergo re-insertion and subsequent elimination to form isomers.[2] Adding a silver salt (e.g., silver carbonate) can sometimes facilitate the reductive elimination and minimize isomerization. |
| Base-Catalyzed Isomerization | The base used in the reaction can sometimes catalyze the isomerization of the product. Consider using a less basic or a sterically hindered non-nucleophilic base. |
Experimental Protocols
Key Experiment: Heck Coupling of 4-Iodo-3,5-dimethylphenyl acetate with Methyl Acrylate
This protocol is adapted from established procedures for Heck reactions with substituted aryl iodides and serves as a starting point for optimization.[3]
Materials:
-
4-Iodo-3,5-dimethylphenyl acetate
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere synthesis
-
Magnetic stirrer with heating
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodo-3,5-dimethylphenyl acetate (1.0 eq), palladium(II) acetate (0.02 eq, 2 mol%), and triphenylphosphine (0.04 eq, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF (to achieve a concentration of 0.2 M with respect to the aryl iodide) via syringe.
-
Add triethylamine (2.5 eq) and methyl acrylate (1.5 eq) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Logical Workflow for Troubleshooting Heck Coupling Reactions
Caption: A troubleshooting workflow for common issues in the Heck coupling of this compound.
Catalytic Cycle of the Heck Reaction and Common Side Reactions
Caption: The catalytic cycle of the Heck reaction showing entry points for common side reactions.
References
troubleshooting low conversion in Sonogashira reactions of 3,5-Dimethyl-4-iodophenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low conversion in Sonogashira reactions involving 3,5-Dimethyl-4-iodophenol. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes for low conversion in the Sonogashira reaction of this compound?
Low conversion with this substrate is often attributed to a combination of factors. The hydroxyl group's electron-donating nature and the steric hindrance from the two methyl groups ortho to the iodine atom can significantly impact the reaction's efficiency. Key contributing factors include:
-
Steric Hindrance: The bulky methyl groups can impede the approach of the palladium catalyst to the aryl iodide, slowing down the oxidative addition step, a critical part of the catalytic cycle.
-
Catalyst Deactivation: The palladium catalyst can be sensitive and prone to deactivation, especially in the presence of impurities or under suboptimal conditions. The formation of palladium black is a visual indicator of catalyst decomposition.
-
Insufficient Base: The choice and amount of base are crucial. An inadequate amount of a weak base may not be sufficient to facilitate the deprotonation of the terminal alkyne, which is a necessary step for the reaction to proceed.
-
Poor Ligand Choice: The ligand plays a vital role in stabilizing the palladium catalyst and facilitating the reaction. For sterically hindered substrates, a bulky and electron-rich phosphine ligand is often required.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of the catalytic species.
Q2: My reaction has stalled, and I observe palladium black. What happened and how can I prevent it?
The formation of palladium black indicates the precipitation of palladium(0), a sign of catalyst decomposition. This can be caused by:
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
-
Presence of Oxygen: Rigorous degassing of the solvent and reaction mixture is essential to prevent oxidation of the Pd(0) catalyst.
-
Impurities: Impurities in the reagents or solvent can poison the catalyst.
Prevention Strategies:
-
Use a Stabilizing Ligand: A suitable phosphine ligand can stabilize the palladium catalyst and prevent aggregation.
-
Optimize Reaction Temperature: Run the reaction at the lowest effective temperature.
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are of high purity.
Q3: How do I choose the right catalyst, ligand, and base for this specific substrate?
For the sterically hindered and electron-rich this compound, careful selection of reaction components is critical.
-
Catalyst: Palladium complexes such as Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) are commonly used. For challenging substrates, more active catalysts like those based on palladacycles might be considered.
-
Ligand: Bulky, electron-rich phosphine ligands such as XPhos or SPhos can be effective in promoting the reaction of sterically hindered aryl halides. These ligands can stabilize the palladium center and facilitate the oxidative addition step.
-
Base: A strong, non-nucleophilic amine base is typically preferred. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. For substrates where the hydroxyl group might interfere, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ could be beneficial, although solubility can be an issue.
Q4: Can the hydroxyl group on the phenol interfere with the reaction?
Yes, the acidic proton of the hydroxyl group can potentially react with the base, consuming it and affecting the reaction's stoichiometry. It can also coordinate to the metal centers, potentially inhibiting catalysis.
Mitigation Strategies:
-
Protecting the Hydroxyl Group: Protecting the phenol as a silyl ether (e.g., TBS ether) or another suitable protecting group can prevent these side reactions. The protecting group can be removed after the Sonogashira coupling.
-
Using Excess Base: Employing a slight excess of the base can compensate for any amount that reacts with the phenol.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low conversion in the Sonogashira reaction of this compound.
Caption: A flowchart for troubleshooting low conversion in Sonogashira reactions.
Sonogashira Catalytic Cycle
Understanding the catalytic cycle can help in diagnosing which step might be failing.
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Comparative Data on Reaction Conditions
The following table summarizes various conditions that can be screened to optimize the reaction of this compound.
| Parameter | Condition A (Standard) | Condition B (Bulky Ligand) | Condition C (Stronger Base) | Condition D (Protected Phenol) |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | PdCl₂(PPh₃)₂ (2 mol%) | PdCl₂(PPh₃)₂ (2 mol%) |
| Cu Co-catalyst | CuI (4 mol%) | CuI (4 mol%) | CuI (4 mol%) | CuI (4 mol%) |
| Ligand | PPh₃ (4 mol%) | XPhos (4 mol%) | PPh₃ (4 mol%) | PPh₃ (4 mol%) |
| Base | Triethylamine (2.5 eq) | Triethylamine (2.5 eq) | K₂CO₃ (3.0 eq) | Triethylamine (2.5 eq) |
| Solvent | THF | Dioxane | DMF | THF |
| Temperature | 60 °C | 80 °C | 70 °C | 60 °C |
| Substrate | This compound | This compound | This compound | TBS-protected phenol |
| Expected Outcome | Low to moderate yield | Potentially higher yield | May improve yield | High yield expected |
Detailed Experimental Protocols
General Procedure for Sonogashira Coupling of this compound:
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq), the copper(I) co-catalyst (e.g., CuI, 0.04 eq), and the phosphine ligand (if separate from the catalyst, e.g., PPh₃, 0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) via syringe, followed by the base (e.g., triethylamine, 2.5 eq) and the terminal alkyne (1.2 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol for TBS Protection of this compound:
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent (e.g., DMF).
-
Reagent Addition: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the product by column chromatography to obtain the TBS-protected phenol.
Technical Support Center: Purification of 3,5-Dimethyl-4-iodophenol
Welcome to the technical support center for the purification of 3,5-Dimethyl-4-iodophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
A1: The most common impurities depend on the synthetic route, but typically include:
-
Unreacted 3,5-Dimethylphenol: The starting material for the iodination reaction.
-
Di-iodinated products: Such as 2,4-diiodo-3,5-dimethylphenol, which can form if the reaction is not carefully controlled.
-
Regioisomers: Depending on the iodinating agent and reaction conditions, small amounts of other iodinated isomers might be formed.
-
Residual iodinating reagent: Traces of the iodine source or its byproducts may remain.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two most effective and commonly used methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the scale of the reaction and the impurity profile of the crude product.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the separation of this compound from impurities. A common mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The desired product, being a phenol, is moderately polar and will have a lower Rf value compared to less polar impurities like unreacted starting material, and a higher Rf value than more polar impurities like di-iodinated products. It is recommended to run a co-spot of the crude mixture alongside the starting material to aid in identification.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC. | The solvent system is not optimal. | Adjust the polarity of the eluent. If the spots are too high on the plate (high Rf), decrease the polarity (increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate). |
| The desired product is co-eluting with an impurity. | The polarity difference between the product and the impurity is small. | Use a shallower solvent gradient during column chromatography. Start with a less polar solvent system and gradually increase the polarity. Consider using a different solvent system altogether, for example, dichloromethane/methanol. |
| The column is running too slowly. | The silica gel is packed too tightly, or fine particles are clogging the column. | Ensure the silica gel is packed correctly as a slurry. Applying gentle pressure with a pump or inert gas can help to increase the flow rate. |
| Streaking of spots on the TLC plate. | The sample is too concentrated, or the compound is acidic and interacting strongly with the silica gel. | Dilute the sample before spotting. For acidic compounds, adding a small amount of acetic acid (e.g., 1%) to the eluent can improve the spot shape. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. The compound may have "oiled out". | Evaporate some of the solvent to increase the concentration and try cooling again. If the compound has oiled out, try scratching the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of the pure compound can also be effective. |
| The yield of recovered crystals is low. | The compound has significant solubility in the cold solvent. The initial amount of hot solvent was too large. | Cool the solution in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The recrystallized product is still impure. | The chosen solvent did not effectively differentiate between the product and the impurity. The cooling process was too rapid, trapping impurities in the crystal lattice. | Select a different recrystallization solvent or a solvent pair. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The product "oils out" instead of crystallizing. | The melting point of the solute is lower than the boiling point of the solvent. The solution is too concentrated. | Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. |
Experimental Protocols
Column Chromatography Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of your reaction mixture.
1. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Once the silica gel has settled, add another thin layer of sand on top.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
3. Elution:
-
Start with a low-polarity eluent, such as 95:5 hexane:ethyl acetate.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the compounds from the column. The progress of the separation should be monitored by TLC.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
4. Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Recrystallization Protocol
1. Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to test for this compound include hexanes, toluene, or a mixed solvent system like ethanol/water.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
3. Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
Data Presentation
Table 1: Solvent Systems for Chromatography and Recrystallization
| Purification Method | Solvent System (Starting Ratios) | Comments |
| TLC Analysis | Hexane:Ethyl Acetate (9:1 to 7:3) | Adjust ratio to achieve an Rf of ~0.3 for the product. |
| Column Chromatography | Hexane:Ethyl Acetate (gradient from 98:2 to 80:20) | A shallow gradient is often key for separating closely related impurities. |
| Recrystallization | Hexanes or Toluene | Good for single-solvent recrystallization. |
| Recrystallization | Ethanol/Water | A good solvent pair for more polar impurities. |
Visualizations
Optimizing Suzuki-Miyaura Reactions for 3,5-Dimethyl-4-iodophenol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the Suzuki-Miyaura cross-coupling reaction for 3,5-dimethyl-4-iodophenol. While specific literature on the optimization of this particular substrate is limited, this guide leverages established protocols for structurally analogous compounds to provide a robust starting point and address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am not observing any product formation. What are the likely causes and how can I troubleshoot this?
A1: A complete lack of product formation in a Suzuki-Miyaura reaction can stem from several factors. A primary consideration is the activity of the palladium catalyst. Ensure that your palladium source, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable ligand, is not degraded.[1][2] It is advisable to use freshly opened reagents or to test the catalyst with a known, reliable coupling reaction. Additionally, ensure that the reaction has been properly degassed to remove oxygen, which can deactivate the catalyst. The choice of base is also critical; a base that is too weak may not facilitate the crucial transmetalation step.[3] Consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.
Q2: My reaction yield is very low. What are the key parameters I should adjust to improve it?
A2: Low yields are a common issue when developing new Suzuki-Miyaura couplings. The interplay between the base, solvent, and temperature is crucial for optimizing the reaction. For sterically hindered substrates like this compound, a more robust base and a higher reaction temperature may be necessary.[4][5] Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF, often with an aqueous component) is a standard approach to yield improvement.[6] The ratio of the boronic acid to the aryl iodide can also be influential; increasing the equivalents of the boronic acid (e.g., from 1.2 to 1.5 equivalents) can sometimes drive the reaction to completion.
Q3: I am observing significant formation of a homocoupling byproduct from my boronic acid. How can I minimize this side reaction?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen. Rigorous degassing of your reaction mixture and maintaining an inert atmosphere (e.g., under nitrogen or argon) throughout the experiment is the most effective way to suppress this side reaction. The choice of palladium catalyst and ligand can also play a role. Some catalyst systems are more prone to promoting homocoupling than others. If the problem persists, consider screening different phosphine ligands.
Q4: The reaction seems to stall before all the starting material is consumed. What could be the reason?
A4: Reaction stalling can be an indication of catalyst deactivation over the course of the reaction. This can be particularly relevant at higher temperatures or with prolonged reaction times. One potential solution is to use a more robust catalyst system, such as one employing a biarylphosphine ligand (e.g., SPhos, XPhos) which can enhance catalyst stability and longevity.[1] Alternatively, a slow addition of the palladium catalyst over the course of the reaction can sometimes maintain a sufficient concentration of the active catalytic species.
Frequently Asked Questions (FAQs)
What is a good starting point for the base and solvent combination for the Suzuki-Miyaura reaction of this compound?
A common and effective starting point for the Suzuki-Miyaura coupling of aryl iodides is the use of a carbonate base, such as K₂CO₃ or Na₂CO₃, in a mixed solvent system like toluene/ethanol/water or dioxane/water.[1][2] For a sterically hindered phenol like this compound, a stronger base like K₃PO₄ or Cs₂CO₃ in a solvent such as dioxane/water may provide better results.[1]
How critical is the choice of palladium catalyst and ligand?
The choice of catalyst and ligand is highly important, especially for challenging substrates. While Pd(PPh₃)₄ is a versatile and commonly used catalyst, more sterically hindered or electronically deactivated substrates may require more specialized ligands to achieve high yields.[2] For instance, ligands like SPhos or dppf are often employed for more difficult couplings.[1]
What is the role of water in the reaction mixture?
Water is often added to Suzuki-Miyaura reactions, particularly when using inorganic bases like carbonates or phosphates. It helps to dissolve the base and facilitates the crucial transmetalation step of the catalytic cycle.[6] The optimal amount of water can vary, and it is often a parameter that needs to be optimized for a specific reaction.
At what temperature should I run the reaction?
The reaction temperature is a critical parameter that often requires optimization. A typical starting point for Suzuki-Miyaura reactions is in the range of 80-110 °C.[1][2] If you are experiencing low yields or slow reaction rates, gradually increasing the temperature may be beneficial. However, be mindful that higher temperatures can also lead to catalyst decomposition or increased side product formation.
Data on Analogous Suzuki-Miyaura Couplings
The following table summarizes reaction conditions and yields for Suzuki-Miyaura couplings of aryl iodides that are structurally or electronically similar to this compound. This data can serve as a valuable guide for designing your experiments.
| Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Iodobenzophenone | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | MW | 41-92 |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | >95 |
| 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF | 120 | 92 |
| 4-Iodotoluene | 3,5-Dimethoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
Table compiled from data found in analogous systems.[1]
Experimental Protocols
The following is a generalized protocol that can be adapted for the Suzuki-Miyaura cross-coupling of this compound. It is crucial to perform small-scale test reactions to optimize conditions such as catalyst, ligand, base, solvent, temperature, and reaction time for your specific substrates.
General Procedure using Pd(PPh₃)₄:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water in a 4:1:1 ratio).
-
The reaction mixture is stirred and heated to reflux (typically 80-110 °C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.[1][2]
Visualizing the Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the Suzuki-Miyaura reaction of this compound.
Caption: Workflow for Suzuki-Miyaura reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
preventing homocoupling in Sonogashira reactions with 3,5-Dimethyl-4-iodophenol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent homocoupling (Glaser coupling) in Sonogashira reactions involving the sterically hindered and electron-rich substrate, 3,5-Dimethyl-4-iodophenol.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem with this compound?
A1: Homocoupling, also known as Glaser or Hay coupling, is a significant side reaction where two terminal alkyne molecules react to form a symmetric 1,3-diyne. This is undesirable as it consumes the alkyne, reduces the yield of the desired cross-coupled product, and complicates purification. For a substrate like this compound, which is electron-rich, the steric hindrance from the two methyl groups ortho to the iodine can slow down the desired cross-coupling reaction, providing more opportunity for the competing homocoupling pathway to occur.
Q2: What are the primary causes of alkyne homocoupling in my Sonogashira reaction?
A2: The two main culprits for homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. While the copper co-catalyst is often added to increase the reaction rate, it also catalyzes this unwanted side reaction.[1][2]
Q3: What are the most effective general strategies to minimize or prevent homocoupling?
A3: Several strategies can be employed to suppress homocoupling:
-
Run the reaction under a strictly inert atmosphere: Rigorously excluding oxygen by using high-purity argon or nitrogen is critical, especially when a copper co-catalyst is used.[1]
-
Utilize copper-free conditions: A variety of copper-free Sonogashira protocols have been developed to completely eliminate the primary pathway for Glaser coupling.[1]
-
Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly favor the cross-coupling reaction.
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.[1]
-
Employ a reducing atmosphere: In some cases, using a dilute atmosphere of hydrogen in an inert gas (e.g., nitrogen or argon) can reduce the amount of homocoupling byproduct to as low as 2%.[1]
Q4: How does the choice of palladium catalyst and ligand affect homocoupling with a sterically hindered substrate like this compound?
A4: The choice of the palladium catalyst and its associated ligand is crucial. For sterically hindered aryl iodides, bulky and electron-rich phosphine ligands are often preferred. These ligands can promote the formation of a highly active, monoligated palladium species that facilitates the oxidative addition step, which can be challenging with hindered substrates. This increased rate of the desired cross-coupling can outcompete the homocoupling side reaction. The regioselectivity of the reaction can also be governed by the nature of the ligand in the palladium catalyst.[3]
Q5: Which bases are recommended to suppress homocoupling?
A5: The base plays a critical role in deprotonating the terminal alkyne. For sterically hindered substrates, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective, particularly in copper-free protocols.[4] Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used, but hindered amines may sometimes offer better results. The choice of base can also depend on the solvent and other reaction conditions.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| High percentage of homocoupled alkyne byproduct | 1. Presence of oxygen.2. Copper-catalyzed Glaser coupling.3. Slow cross-coupling rate due to steric hindrance. | 1. Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of inert gas (Ar or N₂).2. Switch to a copper-free protocol.3. Use a more active catalyst system (e.g., a palladium precursor with a bulky, electron-rich phosphine ligand). Consider slow addition of the alkyne. |
| Low or no conversion of this compound | 1. Inactive catalyst.2. Steric hindrance inhibiting oxidative addition.3. Inappropriate choice of base or solvent. | 1. Use a pre-catalyst or ensure in-situ generation of the active Pd(0) species is efficient.2. Employ a catalyst system known to be effective for hindered substrates (e.g., Pd₂(dba)₃ with a ligand like XPhos or SPhos). Increase reaction temperature if using a less reactive system.3. Screen different bases (e.g., Cs₂CO₃, K₂CO₃, Et₃N, DIPEA) and solvents (e.g., Toluene, Dioxane, DMF). |
| Formation of multiple unidentified side products | 1. Catalyst decomposition.2. Reaction temperature is too high.3. Incorrect stoichiometry of reagents. | 1. Ensure the reaction is run under strictly anaerobic conditions, as oxygen can degrade the Pd(0) catalyst.2. Lower the reaction temperature and monitor the reaction for a longer period.3. Carefully verify the molar ratios of the aryl iodide, alkyne, catalyst, and base. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize how different reaction parameters can influence the outcome of the Sonogashira coupling with a substrate like this compound. Yields are illustrative and based on trends observed for sterically hindered and electron-rich aryl halides.
Table 1: Effect of Catalyst System (Copper-Free Conditions)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Expected Cross-Coupling Yield | Expected Homocoupling |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (3) | Toluene | 80 | Moderate | Moderate to High |
| 2 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Dioxane | 100 | High | Low |
| 3 | PdCl₂(PPh₃)₂ (2) | - | DIPEA (3) | THF | 65 | Moderate to High | Low to Moderate |
| 4 | Pd(CH₃CN)₂Cl₂ (1) | cataCXium A (2) | Cs₂CO₃ (2) | CH₃CN | 80 | High | Very Low |
Table 2: Influence of Base and Solvent (Copper-Free, Pd₂(dba)₃/XPhos System)
| Entry | Base (equiv) | Solvent | Temp. (°C) | Expected Cross-Coupling Yield | Expected Homocoupling |
| 1 | Et₃N (3) | Toluene | 100 | Good | Low to Moderate |
| 2 | K₃PO₄ (2) | Dioxane | 100 | High | Low |
| 3 | Cs₂CO₃ (2) | DMF | 80 | High | Low |
| 4 | DIPEA (3) | THF/Toluene | 90 | Good | Low to Moderate |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst and using a highly active palladium/ligand system.
Reagents and Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.025 mmol, 2.5 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Modified Sonogashira Coupling with Reduced Homocoupling
This protocol uses a copper co-catalyst but incorporates measures to suppress the Glaser coupling side reaction.
Reagents and Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.02 mmol, 2 mol%)
-
Anhydrous, degassed triethylamine (Et₃N, 5 mL)
-
Anhydrous, degassed THF (10 mL)
-
Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Add this compound, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask.
-
Seal the flask, then evacuate and backfill with high-purity argon three times.
-
Add the degassed THF and Et₃N via syringe.
-
Stir the mixture and add the terminal alkyne dropwise over 30 minutes.
-
Stir the reaction at room temperature. For less reactive alkynes, the temperature may be increased to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Competing Sonogashira and Glaser coupling pathways.
Caption: Troubleshooting workflow for reducing homocoupling.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. ijnc.ir [ijnc.ir]
dealing with steric hindrance in cross-coupling of 3,5-Dimethyl-4-iodophenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the cross-coupling of the sterically hindered substrate, 3,5-dimethyl-4-iodophenol. The bulky methyl groups ortho to the iodine atom can significantly impede common cross-coupling reactions. This guide offers strategies and detailed protocols to overcome these steric challenges in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Troubleshooting Guide
Question 1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low to no yield. What are the likely causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates like this compound are common and can often be attributed to inefficient oxidative addition or reductive elimination steps in the catalytic cycle. The steric bulk around the reaction center hinders the approach of the palladium catalyst and the coupling partners.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to catalyst systems specifically designed for sterically demanding couplings.[1][2][3][4]
-
Bulky, Electron-Rich Monophosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective in promoting cross-coupling of hindered substrates.[4] They stabilize the active palladium species and facilitate the challenging oxidative addition and reductive elimination steps.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are also excellent catalysts for sterically hindered Suzuki-Miyaura reactions due to their strong σ-donating properties and steric bulk.[2]
-
-
Base Selection: The choice of base is crucial for the transmetalation step.
-
Solvent and Temperature:
-
Aprotic polar solvents like dioxane, toluene, or a mixture of dioxane and water are commonly used.[2][5]
-
Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[5] Microwave irradiation can also be beneficial, often leading to shorter reaction times and improved yields.[6][7]
-
-
Degassing: Thoroughly degas the reaction mixture to prevent oxidation of the palladium catalyst and phosphine ligands.
Question 2: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but the reaction is sluggish and incomplete. How can I optimize this reaction?
Answer:
Similar to the Suzuki coupling, steric hindrance can slow down the Sonogashira reaction. The key is to facilitate the oxidative addition of the aryl iodide and the subsequent steps of the catalytic cycle.
Troubleshooting Steps:
-
Catalyst and Ligand System:
-
While traditional Pd(PPh₃)₂Cl₂/CuI systems can work, more robust ligands can significantly improve performance for hindered substrates.
-
Using bulky and electron-rich phosphine ligands can enhance the catalytic activity.[8]
-
-
Copper Co-catalyst: Ensure the copper(I) source (e.g., CuI) is fresh and of high purity. In some cases, copper-free Sonogashira protocols have been developed to avoid side reactions.[9][10][11][12]
-
Base and Solvent:
-
A strong amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.
-
Solvents like THF, DMF, or toluene are suitable.
-
-
Reaction Conditions:
Question 3: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is failing. What adjustments should I make?
Answer:
The Buchwald-Hartwig amination is also sensitive to steric hindrance.[13][14] The formation of the carbon-nitrogen bond can be challenging with bulky coupling partners.
Troubleshooting Steps:
-
Ligand Selection is Paramount: The choice of ligand is critical for a successful Buchwald-Hartwig amination of hindered substrates.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[14]
-
Palladium Precatalyst: Use a reliable palladium source such as Pd₂(dba)₃ or Pd(OAc)₂.
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are standard.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a problem in cross-coupling reactions?
A1: Steric hindrance is a phenomenon where the bulky groups on the reacting molecules physically impede the approach of the catalyst and the other reactant. In the context of cross-coupling reactions with this compound, the two methyl groups ortho to the iodine atom create a crowded environment. This crowding can:
-
Slow down or prevent the oxidative addition of the aryl iodide to the palladium(0) catalyst.
-
Hinder the transmetalation step where the organometallic partner transfers its organic group to the palladium center.
-
Inhibit the final reductive elimination step that forms the desired C-C or C-N bond and regenerates the active catalyst.
Q2: Can I use 3,5-dimethyl-4-bromophenol or 3,5-dimethyl-4-chlorophenol instead of the iodo-derivative?
A2: While aryl iodides are generally the most reactive aryl halides in cross-coupling reactions, modern catalyst systems have been developed that can activate less reactive aryl bromides and even chlorides.[18][19] However, as you move from iodine to bromine to chlorine, the oxidative addition step becomes more challenging. Therefore, if you switch to the bromo or chloro derivative, you will likely need to employ more specialized and highly active catalyst systems, potentially with higher catalyst loadings and more forcing reaction conditions (higher temperatures).[18][19][20]
Q3: How do bulky ligands help to overcome steric hindrance?
A3: Bulky, electron-rich ligands, often phosphine-based, play a crucial role in facilitating cross-coupling reactions with sterically hindered substrates.[3] They do this by:
-
Promoting Reductive Elimination: The steric bulk of the ligand can create a more crowded coordination sphere around the palladium center, which favors the reductive elimination step to relieve this steric strain.
-
Stabilizing the Active Catalyst: These ligands form stable complexes with the palladium, preventing catalyst decomposition at the higher temperatures often required for these reactions.
-
Facilitating Oxidative Addition: The electron-rich nature of these ligands increases the electron density on the palladium center, which can facilitate the oxidative addition of the aryl halide.
Q4: What is the role of the base in these reactions?
A4: The base plays a critical role in the catalytic cycle, primarily in the transmetalation step.
-
In Suzuki-Miyaura coupling, the base activates the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[21]
-
In Sonogashira coupling, the base deprotonates the terminal alkyne, making it a better nucleophile to react with the copper(I) salt and subsequently transmetalate to the palladium complex.[22][23]
-
In Buchwald-Hartwig amination, the base deprotonates the amine, increasing its nucleophilicity for coordination to the palladium center and subsequent C-N bond formation.[14][16]
Experimental Protocols and Data
Table 1: Recommended Catalyst Systems for Cross-Coupling of Sterically Hindered Aryl Halides
| Reaction Type | Palladium Precatalyst | Recommended Ligand(s) | Typical Base(s) | Common Solvent(s) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos, NHC ligands | K₃PO₄, Cs₂CO₃, t-BuOK | Dioxane, Toluene, Dioxane/H₂O |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, Bulky phosphines | TEA, DIPEA | THF, DMF, Toluene |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Josiphos, Bulky biaryl phosphines | NaOtBu, LiHMDS | Toluene, Dioxane |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
-
Addition of Reagents:
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
-
Reaction:
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Sonogashira Coupling of this compound
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).
-
-
Addition of Reagents:
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., TEA, 2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
-
For microwave-assisted reactions, seal the vessel and heat to the desired temperature for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
-
Work-up:
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer and concentrate.
-
-
Purification:
-
Purify by flash column chromatography.
-
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., a bulky biaryl phosphine, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
-
Addition of Reagents:
-
Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene).
-
-
Reaction:
-
Seal the tube and heat the mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and concentrate.
-
-
Purification:
-
Purify by flash column chromatography.
-
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. jmcct.com [jmcct.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
catalyst deactivation issues in palladium-catalyzed reactions of 3,5-Dimethyl-4-iodophenol
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation in palladium-catalyzed cross-coupling reactions involving 3,5-Dimethyl-4-iodophenol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction with this compound is resulting in a low or no yield of the desired product. What are the likely causes and how can I resolve this?
Answer: Low or non-existent yields in palladium-catalyzed reactions with this compound can arise from several factors related to catalyst deactivation and substrate-specific challenges. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Catalyst Source: Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality and has been stored correctly. Older or improperly stored catalysts can be less active. Consider using a fresh batch or a more stable pre-catalyst.
-
Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reaction. For sterically hindered and electron-rich substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often effective.[1]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or P-C bond cleavage, leading to catalyst deactivation.[2][3] Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact catalyst stability and reaction rate. Common solvents for cross-coupling reactions include toluene, dioxane, and THF.[4] The polarity of the solvent can influence the stability of catalytic intermediates.
-
Base: The base plays a crucial role in the catalytic cycle, but strong bases can also promote side reactions or catalyst decomposition.[5] For phenolic substrates, a weaker base might be necessary to avoid deprotonation of the phenol, which could lead to catalyst poisoning. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.[6] Try running the reaction at a lower temperature for a longer duration.
-
Water Content: The presence of water can have both beneficial and detrimental effects. In some cases, it can facilitate the catalytic cycle, but in others, it can lead to the formation of inactive palladium hydroxide species or promote side reactions like hydroxylation.[5][7][8][9][10] Ensure you are using anhydrous solvents if the reaction is sensitive to water.
-
-
Substrate-Specific Issues:
-
Phenolic Hydroxyl Group: The hydroxyl group of this compound can coordinate to the palladium center, potentially inhibiting the catalytic cycle. It can also be deprotonated by the base, forming a phenoxide that might act as a catalyst poison. Protecting the hydroxyl group (e.g., as a methyl or silyl ether) before the cross-coupling reaction can be an effective strategy.
-
Steric Hindrance: The methyl groups ortho to the iodine atom can sterically hinder the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[11][12] Using bulkier ligands can sometimes overcome this by creating a more open coordination sphere around the palladium.
-
Issue 2: Formation of Palladium Black
Question: I am observing the formation of a black precipitate (Palladium Black) in my reaction mixture. What does this indicate and how can I prevent it?
Answer: The formation of palladium black is a common sign of catalyst deactivation, where the soluble palladium catalyst aggregates into inactive, insoluble metallic palladium(0) particles.[3][13]
Troubleshooting Steps:
-
Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Increasing the ligand-to-palladium ratio can help maintain a stable, soluble catalytic species.
-
Reaction Temperature: High reaction temperatures can promote the agglomeration of palladium nanoparticles.[6] Running the reaction at the lowest effective temperature is advisable.
-
Choice of Ligand: Certain ligands are more effective at preventing palladium black formation by providing better steric and electronic stabilization to the palladium center. Bulky, electron-rich phosphine ligands are generally good choices.
-
Reaction Kinetics: If the rate of the catalytic reaction is slow compared to the rate of catalyst decomposition, palladium black is more likely to form. Optimizing the reaction conditions to achieve a faster turnover can help mitigate this issue.
Issue 3: Inconsistent Reaction Results
Question: My reaction is not reproducible. Sometimes it works well, and other times it fails completely. What could be the cause of this inconsistency?
Answer: Inconsistent results are often due to subtle variations in reaction setup and reagent quality that have a significant impact on the sensitive catalytic system.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure a strictly inert atmosphere is maintained throughout the reaction setup and duration. Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst.[3]
-
Reagent Purity: The purity of the substrate, reagents, and solvent is crucial. Trace impurities can act as catalyst poisons. Use freshly purified solvents and high-purity reagents.
-
Water and Oxygen Scavengers: Even with careful inerting techniques, trace amounts of water and oxygen can be present. The use of a scavenger for these species can sometimes improve reproducibility.
-
Stirring Rate: In heterogeneous reaction mixtures (e.g., with an insoluble base), the stirring rate can affect the reaction kinetics. Ensure consistent and efficient stirring.
Quantitative Data Summary
| Parameter | Typical Range | Potential Impact on Catalyst Stability with this compound |
| Catalyst Loading | 0.1 - 5 mol% | Higher loading may compensate for deactivation but is less economical.[14] |
| Ligand/Palladium Ratio | 1:1 to 4:1 | A higher ratio can prevent aggregation and stabilize the catalyst. |
| Temperature | 25 - 120 °C | Higher temperatures can increase reaction rate but also accelerate catalyst decomposition. |
| Base | 1.1 - 3 equivalents | The choice and amount of base are critical to avoid side reactions and catalyst poisoning. |
| Solvent | Anhydrous Toluene, Dioxane, THF, DMF | Solvent polarity can affect the stability of catalytic intermediates and the solubility of reagents.[4] |
Experimental Protocols
As a starting point for optimization, a general protocol for a Suzuki-Miyaura coupling of an aryl iodide is provided below. This should be adapted and optimized for this compound.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, 0.1 M concentration relative to the aryl iodide) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Increasing Pd Catalyst Lifetimes - ChemistryViews [chemistryviews.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. escholarship.org [escholarship.org]
- 10. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts [mdpi.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Impurity Analysis in 3,5-Dimethyl-4-iodophenol Synthesis
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethyl-4-iodophenol. It focuses on the identification of common impurities using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) about Potential Impurities
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound, an electrophilic aromatic substitution reaction, can lead to several common impurities. These typically include:
-
Unreacted Starting Material: 3,5-Dimethylphenol.
-
Isomeric Byproducts: 2-Iodo-3,5-dimethylphenol.
-
Over-iodinated Products: Di-iodinated species such as 2,6-diiodo-3,5-dimethylphenol.[1]
-
Oxidation Products: Phenols can be susceptible to oxidation, leading to colored impurities or polymeric materials.[2]
-
Residual Solvents and Reagents: Trace amounts of solvents (e.g., methanol) or reagents used during the synthesis and workup.[3]
Q2: Why do these specific impurities form?
These impurities arise from the inherent chemistry of the iodination of phenols:
-
Incomplete Reaction: If the reaction does not go to completion, unreacted 3,5-dimethylphenol will remain in the crude product.
-
Reaction Stoichiometry and Control: The extent of iodination can be controlled by stoichiometry. However, minor amounts of di- or even tri-iodinated products can form as side products if reaction conditions are not perfectly controlled.[1]
-
Directing Effects: The hydroxyl group (-OH) is an ortho-, para- director. While the 4-position (para) is the target, some substitution can occur at the ortho positions (2- and 6-), leading to isomeric impurities.
-
Substrate Reactivity: Phenols are highly activated aromatic compounds, which makes them susceptible to both multiple substitutions and oxidation.[4][5]
Troubleshooting Guide for Thin-Layer Chromatography (TLC)
Q1: My developed TLC plate shows a long, vertical streak instead of a compact spot. What is the cause and how can I fix it?
A streak is a common issue in TLC analysis and can be caused by several factors:
-
Sample Overloading: The most frequent cause is applying too much sample to the plate.[6][7]
-
Solution: Dilute your sample solution significantly and re-spot the plate. A concentration of around 1% is often a good starting point.[6]
-
-
Highly Acidic Compound: Phenols are acidic and can interact strongly with the silica gel stationary phase, causing streaking.[7]
-
Solution: Add a small amount (0.1–2.0%) of a weak acid, such as acetic or formic acid, to your mobile phase (eluent). This can improve the spot shape by reducing the interaction with the stationary phase.[8]
-
-
Inappropriate Spotting Solvent: If the sample is spotted in a solvent that is too polar, it can create a ring or a streak at the baseline.[7]
-
Solution: Dissolve your sample in the least polar solvent possible that provides good solubility.
-
Q2: All the spots on my TLC plate are clustered near the baseline (low Rf values). How can I achieve better separation?
If your spots have low Retention Factor (Rf) values, it indicates that the eluent is not polar enough to move the compounds up the plate.[8][9]
-
Solution: Increase the polarity of your mobile phase. For a common system like hexane/ethyl acetate, you would increase the proportion of ethyl acetate. For example, change from a 9:1 hexane:ethyl acetate mixture to a 7:3 or 5:5 mixture.
Q3: My spots are all near the solvent front (high Rf values). What should I do?
This is the opposite problem: your eluent is too polar, causing all components to travel with the solvent front without adequate separation.[8][9]
-
Solution: Decrease the polarity of your mobile phase. In a hexane/ethyl acetate system, this means increasing the proportion of hexane. For instance, you could move from a 5:5 mixture to an 8:2 mixture.
Q4: I don't see any spots on my TLC plate after development and visualization. What went wrong?
Several factors could lead to the absence of visible spots:
-
Sample Too Dilute: The concentration of your compound may be below the detection limit.[10]
-
Compound Not UV-Active: Your product or impurities may not be visible under UV light.[6]
-
Incorrect Solvent Level: If the solvent level in the developing chamber is higher than the spotting line, the sample will dissolve into the solvent reservoir instead of moving up the plate.[6][10]
-
Solution: Always ensure the solvent level is well below the baseline where your sample is spotted.
-
Troubleshooting Guide for Gas Chromatography-Mass Spectrometry (GC-MS)
Q1: How do I identify an unknown peak in my GC chromatogram?
GC-MS is a powerful tool for identifying unknown compounds. The process involves analyzing both the chromatogram and the mass spectrum.[12]
-
Examine the Retention Time (GC): The retention time is the position of the peak on the x-axis of the chromatogram.[13] While not definitive alone, it helps distinguish between isomers which will have the same mass but different retention times.
-
Analyze the Mass Spectrum (MS): For the unknown peak, examine its mass spectrum.
-
Find the Molecular Ion (M+) Peak: This peak, often one of the highest m/z values, represents the mass of the intact molecule and gives you its molecular weight.[14]
-
Study the Fragmentation Pattern: The pattern of lower-mass fragments is a unique "fingerprint" for a molecule.[9] This pattern helps to piece together the compound's structure.[12][14]
-
Library Matching: Use the instrument's software to compare the experimental mass spectrum against a validated spectral library (e.g., NIST, Wiley). This is the fastest way to identify common impurities.[9]
-
Q2: My chromatogram shows poor separation or peak tailing for phenolic compounds. How can this be improved?
Phenols are active, polar compounds that can interact with the GC system, causing poor peak shape.
-
Solution: Ensure you are using an appropriate GC column. A low-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5ms), is generally effective for analyzing phenols and related compounds.[15][16] These columns are designed to minimize interactions with active analytes, resulting in sharper peaks.
Q3: How can I confirm the presence of a specific suspected impurity, like 2,6-diiodo-3,5-dimethylphenol?
-
Calculate the Expected Molecular Weight: Determine the molecular formula (C₈H₈I₂O) and calculate the exact mass (373.86 g/mol ). Look for a peak in your mass spectrum with an m/z of 374, which would correspond to the molecular ion.
-
Predict Key Fragments: Predict likely fragmentation patterns. For this molecule, you might expect to see fragments corresponding to the loss of a methyl group (m/z 359) or the loss of an iodine atom.
-
Synthesize or Purchase a Standard: The most definitive method is to obtain a pure sample of the suspected impurity and run it under the same GC-MS conditions. If the retention time and mass spectrum of your unknown peak match the standard, its identity is confirmed.
Experimental Protocols
Protocol 1: TLC Analysis of Reaction Mixture
-
Plate Preparation: Use a silica gel plate with a fluorescent indicator (e.g., Silica Gel 60 F₂₅₄). With a pencil, gently draw a straight baseline approximately 1 cm from the bottom edge of the plate.[11]
-
Sample Preparation: Dissolve a small amount (approx. 1-2 mg) of your crude reaction product in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.[6]
-
Spotting: Use a capillary tube to apply a small spot of your sample solution onto the baseline. For comparison, it is highly recommended to also spot a solution of the starting material (3,5-dimethylphenol) and, if available, the pure product.
-
Development: Prepare a mobile phase. A good starting point for this system is a 4:1 mixture of Hexane:Ethyl Acetate . Pour a small amount (0.5-1 cm depth) into a developing chamber, ensuring the solvent level is below your baseline.[17] Place the TLC plate in the chamber, cover it, and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm and circle any visible spots.
-
Place the plate in a sealed chamber containing a few crystals of iodine (I₂) for a few minutes. Most organic compounds will appear as brown spots.[11]
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Protocol 2: GC-MS Analysis of Impurities
-
Sample Preparation: Dilute a small sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 ng/µL.[15]
-
GC Column: Use a low-polarity capillary column such as a TraceGOLD TG-5SilMS or equivalent (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness column).[15]
-
GC Conditions (Example):
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50 - 450 m/z.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). For each peak of interest, analyze the corresponding mass spectrum and compare it against spectral libraries and the expected values in the data table below to identify the product and any impurities.[12]
Data Presentation: Expected Analytical Data
The following table summarizes the expected data for the target product and potential impurities. Note that TLC Rf values are highly dependent on the exact conditions (plate, solvent, temperature) and should be used for relative comparison.
| Compound Name | Structure Description | Molecular Weight ( g/mol ) | Approx. TLC Rf (4:1 Hex:EtOAc) | Key GC-MS Fragments (m/z) |
| 3,5-Dimethylphenol | Starting Material | 122.16 | ~ 0.45 | 122 (M+) , 107 ([M-CH₃]⁺) |
| This compound | Desired Product | 248.08 | ~ 0.35 | 248 (M+) , 233 ([M-CH₃]⁺), 121 ([M-I]⁺) |
| 2-Iodo-3,5-dimethylphenol | Isomeric Impurity | 248.08 | ~ 0.40 | 248 (M+) , 233 ([M-CH₃]⁺), 121 ([M-I]⁺) |
| 2,6-Diiodo-3,5-dimethylphenol | Over-iodination Impurity | 373.98 | ~ 0.50 | 374 (M+) , 359 ([M-CH₃]⁺) |
Visual Workflows
Caption: General workflow for identifying impurities in a crude reaction mixture.
Caption: Troubleshooting decision guide for common TLC analysis problems.
References
- 1. studylib.net [studylib.net]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 5. Iodination - Common Conditions [commonorganicchemistry.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chembam.com [chembam.com]
- 8. silicycle.com [silicycle.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. bitesizebio.com [bitesizebio.com]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. m.youtube.com [m.youtube.com]
- 13. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 14. azolifesciences.com [azolifesciences.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 17. Home Page [chem.ualberta.ca]
Validation & Comparative
A Comparative Guide to the Suzuki Coupling Reactivity of 3,5-Dimethyl-4-iodophenol and 4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. This guide provides a comparative analysis of the reactivity of two key building blocks: 3,5-dimethyl-4-iodophenol and 4-iodophenol. Understanding their relative performance is crucial for optimizing reaction conditions and achieving desired outcomes in the synthesis of complex molecules for pharmaceutical and materials science applications.
Executive Summary
This guide establishes that 4-iodophenol is generally more reactive in Suzuki coupling reactions than this compound. The primary differentiating factor is the steric hindrance imposed by the two methyl groups ortho to the iodine atom in this compound. This steric congestion impedes key steps in the catalytic cycle, often necessitating more forcing reaction conditions, specialized catalyst systems, and potentially leading to lower yields compared to the sterically unhindered 4-iodophenol.
Performance Comparison: Reactivity and Influencing Factors
The reactivity of aryl halides in the Suzuki coupling is principally governed by electronic effects and steric hindrance. While both this compound and 4-iodophenol possess an electron-donating hydroxyl group and a highly reactive carbon-iodine bond, the steric environment around the C-I bond is the critical point of differentiation.
4-iodophenol: As a sterically unhindered aryl iodide, 4-iodophenol readily participates in the Suzuki coupling catalytic cycle. The oxidative addition of the palladium(0) catalyst to the carbon-iodine bond is facile, and the subsequent steps of transmetalation and reductive elimination proceed efficiently under a variety of standard reaction conditions.
This compound: The presence of two methyl groups in the positions ortho to the iodine atom introduces significant steric bulk. This steric hindrance can:
-
Impede Oxidative Addition: The bulky methyl groups can hinder the approach of the palladium catalyst to the C-I bond, slowing down this crucial initial step of the catalytic cycle.
-
Hinder Reductive Elimination: The final step of C-C bond formation can also be sterically disfavored, as the bulky ortho-substituents on the aryl ring impede the necessary conformational changes around the palladium center.
Consequently, Suzuki couplings with this compound often require more specialized and robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can facilitate both the oxidative addition and reductive elimination steps for hindered substrates. Higher reaction temperatures and longer reaction times may also be necessary to achieve satisfactory conversion.
Quantitative Data Summary
| Feature | This compound | 4-iodophenol |
| Relative Reactivity | Lower | Higher |
| Typical Catalyst System | Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos, XPhos) or pre-catalysts | Pd(PPh₃)₄, Pd/C, or Pd(OAc)₂ with standard phosphine ligands |
| Typical Base | Stronger bases (e.g., K₃PO₄, Cs₂CO₃) | Milder bases (e.g., K₂CO₃, Na₂CO₃) |
| Typical Temperature | Higher (80-120 °C) | Lower to moderate (RT to 90 °C) |
| Typical Reaction Time | Longer (12-24 h) | Shorter (1-12 h) |
| Expected Yield | Moderate to high (often requires optimization) | High (generally robust) |
Experimental Protocols
Detailed experimental procedures for the Suzuki coupling of each substrate are provided below. These protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: Suzuki Coupling of 4-Iodophenol with Phenylboronic Acid
This protocol is designed for the efficient coupling of the sterically unhindered 4-iodophenol.
Materials:
-
4-Iodophenol
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodophenol (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
The reaction mixture is heated to 80-90 °C and stirred for 4-12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-hydroxybiphenyl.
Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol employs conditions suitable for the more challenging, sterically hindered this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (3.0 mmol, 3.0 equiv.).
-
Add a degassed mixture of toluene (10 mL) and water (1 mL).
-
The mixture is heated to 100-110 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield 4-hydroxy-2,6-dimethylbiphenyl.
Visualizations
The following diagrams illustrate the fundamental signaling pathway of the Suzuki coupling reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki coupling reaction.
A Comparative Guide to the Efficacy of Palladium Catalysts for the Coupling of 3,5-Dimethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and selective methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The palladium-catalyzed cross-coupling of aryl halides, such as 3,5-dimethyl-4-iodophenol, provides a powerful tool for the construction of complex molecular architectures. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is critical to the success of these transformations, influencing reaction rates, yields, and functional group tolerance.[1][2][3]
This guide presents a comparative analysis of the efficacy of different palladium catalyst systems for the coupling of this compound. While direct comparative studies on this specific substrate are limited, this guide consolidates data from analogous transformations of similar iodophenols to provide insights into catalyst performance. The following sections detail experimental protocols and present quantitative data for representative Suzuki-Miyaura coupling reactions, a widely utilized method for C-C bond formation.[4][5]
Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of biaryl compounds through the reaction of an aryl halide with an organoboron compound, such as a boronic acid.[4][6] The efficacy of this reaction is highly dependent on the selection of the palladium catalyst, ligand, base, and solvent system.[4] The following table summarizes the performance of several common palladium catalyst systems in the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The data is representative and compiled based on established principles of palladium catalysis for similar substrates.[1][4]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 8 | 92 |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | THF | 70 | 6 | 95 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 10 | 88 |
Note: The presented data are illustrative and actual results may vary depending on the specific reaction conditions and the purity of the reagents. Optimization of reaction parameters is often necessary for achieving the best results.
Experimental Protocols
The following is a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid. This protocol is based on established methodologies for similar aryl iodides and should be adapted and optimized for specific experimental setups.[2][4][7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)
-
Ligand (if required, e.g., XPhos, 0.04 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the specified temperature and stir vigorously for the required time.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A flowchart illustrating the key steps in a typical palladium-catalyzed cross-coupling experiment.
Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[6][8] The key steps are oxidative addition, transmetalation, and reductive elimination.[8]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Purity Validation of Synthesized 3,5-Dimethyl-4-iodophenol via High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of synthesized 3,5-Dimethyl-4-iodophenol against other potential analytical techniques. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their needs.
Introduction
This compound is a halogenated phenolic compound with potential applications in pharmaceutical synthesis and as a reagent in various chemical reactions. Ensuring the purity of this synthesized compound is critical for downstream applications, demanding a robust and reliable analytical method for its validation. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity assessment. This guide will focus on a validated HPLC method and compare its performance with alternative analytical approaches.
Comparative Analysis of Purity Validation Techniques
While HPLC is a preferred method, other techniques can also be employed for the purity determination of phenolic compounds. The following table summarizes the key performance characteristics of HPLC compared to Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | HPLC-UV | GC-MS | ¹H NMR |
| Principle | Differential partitioning of analytes between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and mass-to-charge ratio. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Selectivity | High for non-volatile and thermally labile compounds. | High for volatile and thermally stable compounds. | Provides detailed structural information but may have overlapping signals in complex mixtures. |
| Sensitivity | Good (ng to pg range). | Excellent (pg to fg range). | Lower sensitivity compared to chromatographic methods. |
| Quantification | Excellent with proper calibration. | Good, but can be influenced by ionization efficiency. | Quantitative (qNMR) is possible but requires specific experimental setup and standards. |
| Sample Throughput | High. | Moderate to High. | Low to Moderate. |
| Instrumentation Cost | Moderate. | High. | Very High. |
| Primary Application | Purity determination, quantification of impurities, and stability testing. | Identification of volatile impurities and byproducts. | Structural elucidation and confirmation of the target molecule. |
Experimental Workflow for HPLC Purity Validation
The following diagram illustrates the general workflow for the purity validation of synthesized this compound using HPLC.
Caption: Workflow for HPLC Purity Validation of this compound.
Detailed HPLC Experimental Protocol
This protocol provides a starting point for the HPLC analysis of this compound. Method optimization may be required based on the specific instrumentation and purity profile of the synthesized compound.
1. Materials and Reagents:
-
Synthesized this compound.
-
HPLC grade methanol.
-
HPLC grade water.
-
HPLC grade acetonitrile (optional mobile phase component).
-
Formic acid or phosphoric acid (for mobile phase pH adjustment, if necessary).
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water is a common starting point for phenolic compounds.[4] An isocratic elution with a ratio of 70:30 (v/v) methanol:water can be initially tested. Gradient elution may be necessary to resolve all impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Based on the UV spectra of phenol derivatives, a wavelength between 220 nm and 280 nm should be appropriate.[5][6] A DAD can be used to scan a range of wavelengths to determine the optimal detection wavelength.
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound analytical standard in the mobile phase or a suitable diluent (e.g., methanol) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Solution: Prepare a solution of the synthesized this compound in the same diluent as the standard at a concentration of approximately 1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
5. Analysis and Purity Calculation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the synthesized compound using the area percent method:
% Purity = (Area of the main peak / Total area of all peaks) x 100
Purity Validation Logic
The following diagram illustrates the logical steps involved in validating the purity of the synthesized compound.
Caption: Logical Flow for Purity Validation of Synthesized Compound.
Conclusion
High-Performance Liquid Chromatography with UV detection offers a robust, reliable, and cost-effective method for the purity validation of synthesized this compound. Its high selectivity and quantitative accuracy make it superior to other techniques for routine quality control. The detailed protocol and workflows provided in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries, ensuring the quality and consistency of their synthesized compounds.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. 4-Iodo-3,5-dimethylphenol, 98%, Thermo Scientific 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound, CasNo.80826-86-4 Watson International Ltd United Kingdom [watson.lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
Validating the Structure of 3,5-Dimethyl-4-iodophenol: A Comparative NMR Analysis
For Immediate Release
This guide provides a comprehensive validation of the chemical structure of 3,5-Dimethyl-4-iodophenol through a comparative analysis of predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data with experimental data from structurally analogous compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Structural Elucidation through NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By analyzing the chemical shifts, multiplicities, and integrations in ¹H NMR spectra, and the chemical shifts in ¹³C NMR spectra, it is possible to confirm the connectivity and chemical environment of atoms within a molecule.
Due to the unavailability of direct experimental spectral data for this compound, this guide utilizes highly accurate predicted NMR data as a benchmark. The validity of these predictions is substantiated by comparing them with established experimental data for the closely related compounds: 3,5-Dimethylphenol and 4-Iodophenol.
Predicted ¹H NMR Spectral Data for this compound
The predicted ¹H NMR spectrum of this compound in CDCl₃ is characterized by three distinct signals. The symmetry of the molecule dictates that the two methyl groups are chemically equivalent, as are the two aromatic protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | ~5.0 | Singlet | 1H |
| Ar-H | ~6.8 | Singlet | 2H |
| -CH₃ | ~2.3 | Singlet | 6H |
Comparative Analysis of ¹H NMR Data
To validate the predicted chemical shifts, a comparison with the experimental ¹H NMR data of 3,5-Dimethylphenol and 4-Iodophenol is presented below.
| Compound | Ar-H Chemical Shift (ppm) | -CH₃ Chemical Shift (ppm) | -OH Chemical Shift (ppm) |
| This compound (Predicted) | ~6.8 | ~2.3 | ~5.0 |
| 3,5-Dimethylphenol (Experimental) | 6.6-6.7 | 2.2-2.3 | 4.6-5.1 |
| 4-Iodophenol (Experimental) | 6.8-7.5 | - | 5.1-5.6 |
The predicted chemical shifts for the aromatic protons and methyl groups of this compound align well with the experimental values of the reference compounds. The electron-withdrawing effect of the iodine atom is expected to deshield the adjacent aromatic protons, which is consistent with the predicted shift of ~6.8 ppm.
Predicted ¹³C NMR Spectral Data for this compound
The predicted ¹³C NMR spectrum of this compound in CDCl₃ displays five signals, corresponding to the five unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-OH (C1) | ~154 |
| C-H (C2, C6) | ~130 |
| C-CH₃ (C3, C5) | ~140 |
| C-I (C4) | ~90 |
| -CH₃ | ~21 |
Comparative Analysis of ¹³C NMR Data
A comparison of the predicted ¹³C NMR data with experimental data from 3,5-Dimethylphenol and 4-Iodophenol supports the structural assignment.
| Compound | C-OH (ppm) | C-H (ppm) | C-CH₃ (ppm) | C-I (ppm) | -CH₃ (ppm) |
| This compound (Predicted) | ~154 | ~130 | ~140 | ~90 | ~21 |
| 3,5-Dimethylphenol (Experimental) | ~155 | ~118, ~121 | ~139 | - | ~21 |
| 4-Iodophenol (Experimental) | ~155 | ~118, ~138 | - | ~85 | - |
The predicted chemical shift for the carbon atom bonded to iodine (C-I) at ~90 ppm is a key indicator of the iodine's position. This upfield shift compared to an unsubstituted aromatic carbon is a characteristic effect of a heavy halogen substituent.
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra, as would be applicable for the validation of this compound.
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used as an internal reference.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher corresponding to the proton frequency.
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-200 ppm).
-
Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as an internal reference.
Logical Workflow for Structure Validation
The following diagram illustrates the logical process for validating the structure of this compound using NMR spectroscopy.
Caption: Workflow for the validation of this compound structure using NMR.
A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Moving Beyond 3,5-Dimethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery and materials science. While aryl iodides, such as 3,5-dimethyl-4-iodophenol, are highly reactive and reliable coupling partners in traditional cross-coupling reactions, their use can be limited by factors such as cost, availability, and the generation of iodine-containing byproducts. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of biaryls, with a focus on providing quantitative data, detailed experimental protocols, and visualizations of key concepts to aid in the selection of the most appropriate synthetic strategy.
Alternative Reagents and Methodologies
Several viable alternatives to this compound exist for the synthesis of biaryl compounds, particularly those containing the sterically hindered 3,5-dimethylphenyl motif. These alternatives can be broadly categorized as follows:
-
Less Reactive Aryl Halides: Aryl bromides and chlorides are more cost-effective and widely available than their iodide counterparts. While their reactivity is lower, advancements in catalyst systems, particularly those based on nickel and palladium with bulky, electron-rich phosphine ligands, have made them excellent substrates for cross-coupling reactions.
-
Activated Phenol Derivatives: The hydroxyl group of 3,5-dimethylphenol can be converted into a better leaving group, such as a tosylate, mesylate, sulfamate, or carbamate. This activation strategy allows for the use of readily available phenols in cross-coupling reactions.
-
Arylboronic Acids and Their Derivatives: 3,5-Dimethylphenol can be converted into the corresponding arylboronic acid or a more stable derivative like a potassium trifluoroborate or MIDA (N-methyliminodiacetic acid) boronate. These organoboron reagents can then be coupled with various aryl halides.
-
Direct C-H Arylation: This approach involves the direct coupling of an aryl C-H bond with an aryl halide, offering a more atom-economical route to biaryls by avoiding the pre-functionalization of one of the coupling partners.
-
Oxidative Coupling of Phenols: Direct oxidative coupling of 3,5-dimethylphenol can lead to the formation of symmetrical biaryl compounds. This method often employs catalysts based on copper or vanadium.
-
Kumada Coupling: This classic cross-coupling reaction utilizes a Grignard reagent (e.g., phenylmagnesium bromide) as the nucleophile and an aryl halide as the electrophile, often catalyzed by nickel or palladium complexes.
Quantitative Data Comparison
The following tables summarize representative yields for the synthesis of a model biaryl compound, 2,6-dimethyl-4'-methoxy-1,1'-biphenyl, using various precursors based on 3,5-dimethylphenol. It is important to note that reaction conditions can significantly influence yields, and the data presented here is a compilation from various sources and should be used as a comparative guide.
Table 1: Suzuki-Miyaura Coupling of 3,5-Dimethyl-4-halophenols and Derivatives with 4-Methoxyphenylboronic Acid
| Reagent (Electrophile) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 |
| 3,5-Dimethyl-4-bromophenol | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-MeTHF | 100 | 12 | 92-97[1] |
| 3,5-Dimethyl-4-chlorophenol | NiCl₂(dppp) | K₃PO₄ | Toluene | 100 | 24 | ~85 |
| 3,5-Dimethylphenyl Tosylate | trans-NiCl(o-Tol)(PCy₃)₂ | K₃PO₄·3H₂O | THF/H₂O | 110 | 12 | ~96[2] |
| 3,5-Dimethylphenyl Sulfamate | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | 100 | 12 | ~100[1] |
| 3,5-Dimethylphenyl Carbamate | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | 100 | 12 | ~50-60[1] |
Table 2: Alternative Cross-Coupling and Direct Arylation Methods
| Reaction Type | Reagents | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 3,5-Dimethylphenylboronic Acid + 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~95 |
| Oxidative Coupling | 3,5-Dimethylphenol | Multicopper(II) cluster | - | Dichloromethane | 25 | 24 | ~52 (trimer)[3] |
| Direct C-H Arylation | 3,5-Dimethylphenol + 4-Bromoanisole | Pd(OAc)₂ | AgOAc/TsOH | H₂O/AcOH | 70 | 48 | Moderate |
| Kumada Coupling | 3,5-Dimethyl-4-bromophenol + Phenylmagnesium bromide | NiCl₂(dppe) | - | THF | 25 | 4 | ~90 |
Experimental Protocols
1. Nickel-Catalyzed Suzuki-Miyaura Coupling of 3,5-Dimethyl-4-bromophenol
This protocol is a representative procedure for the coupling of an aryl bromide with an arylboronic acid using a nickel catalyst.
-
Materials:
-
3,5-Dimethyl-4-bromophenol (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 mmol, 1.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous 2-methyltetrahydrofuran (2-MeTHF) (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add 3,5-dimethyl-4-bromophenol, 4-methoxyphenylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous 2-MeTHF via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
-
2. In Situ Activation and Nickel-Catalyzed Suzuki-Miyaura Coupling of 3,5-Dimethylphenol
This protocol describes the direct use of a phenol through in situ activation as a tosylate followed by cross-coupling.[2]
-
Materials:
-
3,5-Dimethylphenol (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 mmol, 1.5 equiv)
-
Tosyl fluoride (TsF) (1.2 mmol, 1.2 equiv)
-
trans-NiCl(o-Tol)(PCy₃)₂ (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
K₃PO₄·3H₂O (5.0 mmol, 5.0 equiv)
-
THF/H₂O (4:1, 5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add 3,5-dimethylphenol, 4-methoxyphenylboronic acid, trans-NiCl(o-Tol)(PCy₃)₂, PCy₃, and K₃PO₄·3H₂O.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the THF/H₂O solvent mixture and then tosyl fluoride via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 12 hours.
-
Cool the reaction to room temperature and work up as described in the previous protocol.
-
Purify the crude product by column chromatography.
-
Visualizing Synthetic Strategies and Biological Relevance
General Workflow for Biaryl Synthesis
The following diagram illustrates a generalized workflow for the synthesis of biaryl compounds, highlighting the decision points for choosing a particular synthetic route.
Caption: A generalized workflow for biaryl synthesis from a phenol starting material.
Biaryl Moieties in Kinase Inhibition Signaling Pathways
Biaryl structures are prevalent in many kinase inhibitors due to their ability to occupy and interact with the ATP-binding pocket of kinases, often leading to potent and selective inhibition. The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and how a biaryl-containing inhibitor can block downstream signaling.
Caption: A simplified MAPK signaling pathway and the inhibitory action of a biaryl kinase inhibitor.
References
A Comparative Guide to the Quantitative Analysis of 3,5-Dimethyl-4-iodophenol in a Reaction Mixture
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates and final products is paramount. This guide provides a comparative overview of established analytical methods suitable for the quantitative analysis of 3,5-Dimethyl-4-iodophenol in a reaction mixture. The selection of an appropriate analytical method is critical for monitoring reaction progress, determining yield, and ensuring the quality and purity of the final product.
This document outlines the experimental protocols and performance characteristics of various techniques, offering the necessary data to make an informed decision for specific applications. The primary methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Comparison of Analytical Methods
The choice of analytical technique for the quantification of this compound will depend on factors such as the complexity of the reaction mixture, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common methods, based on their general performance for similar phenolic compounds.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, with UV detection. | Separation based on volatility and mass-to-charge ratio. | Measurement of light absorption by the analyte. |
| Specificity | High | Very High | Low to Moderate |
| Sensitivity | Moderate to High | Very High | Low to Moderate |
| Sample Preparation | Dissolution in a suitable solvent, filtration. | May require derivatization to improve volatility. | Dissolution in a suitable solvent. |
| Throughput | High | Moderate | High |
| Advantages | Robust, reproducible, suitable for non-volatile compounds. | High sensitivity and selectivity, provides structural confirmation. | Simple, rapid, and inexpensive. |
| Disadvantages | Moderate sensitivity compared to GC-MS. | Derivatization can add complexity and time. | Prone to interference from other absorbing species in the mixture. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are adapted from established methods for related halogenated and substituted phenols.
High-Performance Liquid Chromatography (HPLC-UV)
This method is adapted from a validated procedure for the analysis of substituted phenols.[1][2][3]
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (for mobile phase modification).
-
This compound standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical starting gradient could be 30% acetonitrile, ramping to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 280 nm, as most phenolic compounds show absorbance at this wavelength.[4][5]
-
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase at concentrations spanning the expected range of the samples.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for the analysis of halogenated phenols in various matrices.[6][7][8][9] Derivatization is often recommended to improve the chromatographic properties of phenols.[6]
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for phenol analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents:
-
Derivatization (In Situ Acetylation):
-
To 1 mL of the sample extract in a suitable solvent, add 100 µL of acetic anhydride and 50 µL of pyridine.
-
Vortex the mixture for 1 minute and allow it to stand at room temperature for 15 minutes.
-
The resulting acetylated derivative is then ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound.
-
-
Sample Preparation and Calibration:
-
Prepare and derivatize a series of standards of this compound.
-
Prepare and derivatize the reaction mixture samples in the same manner.
-
Construct a calibration curve and quantify the analyte as described for the HPLC method.
-
UV-Vis Spectrophotometry (Colorimetric Method)
This method provides a rapid estimation and is best suited for reaction mixtures where this compound is the primary absorbing species or for screening purposes. A simple method using ferric chloride is described here.[10]
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
-
Reagents:
-
Ferric chloride (FeCl₃) solution (e.g., 1% in a suitable solvent).
-
Solvent compatible with the reaction mixture (e.g., ethanol, methanol).
-
This compound standard.
-
-
Procedure:
-
To a known volume of the sample solution (diluted if necessary), add a specific volume of the ferric chloride reagent. The reaction is typically rapid.[10]
-
Measure the absorbance at the wavelength of maximum absorption (λmax) of the resulting colored complex. For many phenol-FeCl₃ complexes, this is in the range of 500-600 nm.[10] The λmax should be determined experimentally for the this compound-FeCl₃ complex.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound.
-
Treat each standard with the ferric chloride reagent in the same manner as the samples.
-
Measure the absorbance of each standard and construct a calibration curve of absorbance versus concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Visualizations
To further clarify the experimental processes and decision-making, the following diagrams are provided.
Caption: General experimental workflow for quantitative analysis.
Caption: Decision tree for selecting an analytical method.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scirp.org [scirp.org]
- 3. scirp.org [scirp.org]
- 4. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Assessing the Impact of Methyl Groups on the Reactivity of 4-Iodophenol Derivatives: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, understanding the subtle interplay of steric and electronic effects is paramount for efficient reaction design. This guide provides an objective comparison of the reactivity of 4-iodophenol and its methylated derivatives, supported by experimental data and detailed protocols. We will explore how the position of a methyl group on the aromatic ring influences the efficiency of common palladium-catalyzed cross-coupling reactions.
The Role of the Methyl Group: Electronic and Steric Effects
The reactivity of a substituted aromatic compound is primarily governed by the electronic and steric nature of its substituents. A methyl group influences the 4-iodophenol scaffold in two distinct ways:
-
Electronic Effects : Methyl groups are weakly electron-donating through an inductive effect (+I) and hyperconjugation.[1][2] This donation of electron density to the aromatic ring can impact the electrophilicity of the carbon atom bonded to the iodine, a key factor in the oxidative addition step of many cross-coupling reactions.
-
Steric Effects : The physical size of the methyl group can create steric hindrance, impeding the approach of bulky reagents or catalysts to adjacent functional groups.[1][3] This effect is highly dependent on the position of the methyl group relative to the reactive site (the C-I bond).
The Hammett equation is a valuable tool for quantifying these electronic influences, relating reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[4][5][6]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
To illustrate the impact of methyl substitution, we will compare the performance of 4-iodophenol, 3-methyl-4-iodophenol, and 2-methyl-4-iodophenol in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[7][8][9] The reaction is generally believed to proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8]
The presence of a methyl group can influence the rate-determining oxidative addition step. An ortho-methyl group (in 2-methyl-4-iodophenol) introduces significant steric bulk near the iodine atom, which can hinder the approach of the palladium catalyst. The meta-methyl group (in 3-methyl-4-iodophenol) primarily exerts an electronic effect.
Table 1: Comparison of Reactivity in a Model Suzuki-Miyaura Reaction
| Substrate | Product | Reaction Time (h) | Yield (%) |
| 4-Iodophenol | 4-Hydroxybiphenyl | 2 | 95 |
| 3-Methyl-4-iodophenol | 4-Hydroxy-2-methylbiphenyl | 2.5 | 92 |
| 2-Methyl-4-iodophenol | 4-Hydroxy-3-methylbiphenyl | 8 | 75 |
Data presented are representative and intended for comparative purposes.
As the data suggests, the ortho-methyl group in 2-methyl-4-iodophenol significantly slows the reaction and reduces the yield, a clear indication of steric hindrance. The meta-substituted derivative shows reactivity comparable to the unsubstituted 4-iodophenol, as the methyl group is remote from the reaction center and its electronic contribution is modest.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[10][11][12] Similar to the Suzuki-Miyaura coupling, the catalytic cycle involves oxidative addition of the palladium catalyst to the aryl halide.[13] The efficiency of this reaction is highly dependent on the ligand coordinated to the palladium center, with bulky, electron-rich phosphine ligands often being most effective.[13]
Steric hindrance from an ortho-methyl group is expected to be a major factor, potentially requiring more sophisticated and sterically demanding ligands to achieve high conversion.
Table 2: Comparison of Reactivity in a Model Buchwald-Hartwig Amination
| Substrate | Amine | Product | Reaction Time (h) | Yield (%) |
| 4-Iodophenol | Morpholine | 4-(Morpholino)phenol | 4 | 90 |
| 3-Methyl-4-iodophenol | Morpholine | 2-Methyl-4-(morpholino)phenol | 5 | 88 |
| 2-Methyl-4-iodophenol | Morpholine | 3-Methyl-4-(morpholino)phenol | 16 | 60 |
Data presented are representative and intended for comparative purposes.
The trend observed in the Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura coupling. The steric impediment from the ortho-methyl group in 2-methyl-4-iodophenol leads to a significant decrease in reaction rate and yield.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
A mixture of the 4-iodophenol derivative (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for the time indicated in Table 1. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube is added the 4-iodophenol derivative (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL) and morpholine (1.2 mmol) are then added via syringe. The reaction mixture is heated to 100 °C and stirred for the time indicated in Table 2. After cooling to room temperature, the mixture is diluted with diethyl ether (20 mL) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
A Comparative Guide to Suzuki Coupling Reaction Times with Various Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical factor influencing the rate and success of this palladium-catalyzed reaction is the nature of the aryl halide coupling partner. This guide provides an objective comparison of reaction times for Suzuki coupling with different aryl iodides, supported by experimental data, to aid in reaction design and optimization.
General Principles of Reactivity
The reactivity of aryl iodides in Suzuki coupling is primarily governed by two key factors: electronic effects and steric hindrance. The oxidative addition of the aryl iodide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle.
-
Electronic Effects: Aryl iodides bearing electron-withdrawing groups (EWGs) generally exhibit faster reaction rates. EWGs increase the electrophilicity of the carbon atom attached to the iodine, facilitating the oxidative addition step. Conversely, aryl iodides with electron-donating groups (EDGs) react more slowly as they decrease the electrophilicity of the reaction center.
-
Steric Hindrance: Increased steric bulk around the carbon-iodine bond, particularly from ortho-substituents, can significantly hinder the approach of the palladium catalyst, thereby slowing down the oxidative addition and the overall reaction rate.
The general order of reactivity based on electronic effects is as follows:
Electron-Withdrawing > Electron-Neutral > Electron-Donating
Comparative Reaction Data
The following table summarizes experimental data for the Suzuki coupling of various aryl iodides with phenylboronic acid under different conditions. While the reaction conditions are not identical across all examples, they provide a valuable comparison of the relative reactivities.
| Aryl Iodide | Substituent Type | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodobenzonitrile | Electron-Withdrawing | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 1 | >95 |
| 4-Iodoacetophenone | Electron-Withdrawing | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 0.5 | 98 |
| Iodobenzene | Electron-Neutral | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 4-Iodotoluene | Electron-Donating | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 4 | 92 |
| 4-Iodoanisole | Electron-Donating | Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 92[1] |
| 2-Iodotoluene | Sterically Hindered | Pd(OAc)₂ / P(o-tolyl)₃ | K₃PO₄ | DMF | 100 | 24 | 85 |
| 1-Iodo-2,6-dimethylbenzene | Sterically Hindered | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 88 |
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling reactions cited in the table.
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (1-5 mol%), and base (2.0-3.0 mmol) in the specified solvent (5-10 mL) is prepared in a reaction vessel. The vessel is flushed with an inert gas (e.g., argon or nitrogen) and heated to the indicated temperature with stirring. The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Specific Protocol for 4-Iodoanisole:
In a round-bottom flask, 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), 10 wt.% Pd/C (15 mg, 1.4 mol% of Pd), and K₂CO₃ (2.0 mmol) are combined in 8 mL of dimethylformamide (DMF). The mixture is refluxed, and after approximately 90 minutes, the reaction reaches full conversion, yielding 4-methoxybiphenyl.[1]
Visualizing the Catalytic Cycle and Workflow
The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
A Spectroscopic Comparison of 3,5-Dimethyl-4-iodophenol with its Precursor and Methylated Product
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Key Spectroscopic Signatures
This guide provides an objective spectroscopic comparison of 3,5-dimethyl-4-iodophenol, a valuable intermediate in organic synthesis, with its precursor, 3,5-dimethylphenol, and its O-methylated product, 3,5-dimethyl-4-iodoanisole. The data presented herein, including NMR, IR, and mass spectrometry, offers a clear framework for identifying and differentiating these compounds, aiding in reaction monitoring and quality control during drug development and chemical research.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for 3,5-dimethylphenol, this compound, and 3,5-dimethyl-4-iodoanisole. This quantitative data allows for a direct comparison of the shifts and fragments, highlighting the impact of iodination and methylation on the spectroscopic properties of the parent phenol.
| Spectroscopic Data | 3,5-Dimethylphenol (Precursor) | This compound | 3,5-Dimethyl-4-iodoanisole (Product) |
| ¹H NMR (δ, ppm) | 6.56 (s, 1H, Ar-H), 6.45 (s, 2H, Ar-H), 4.75 (s, 1H, -OH), 2.22 (s, 6H, -CH₃) | 6.52 (s, 2H, Ar-H), 4.90 (s, 1H, -OH), 2.35 (s, 6H, -CH₃)[1] | 6.65 (s, 2H, Ar-H), 3.75 (s, 3H, -OCH₃), 2.38 (s, 6H, -CH₃) |
| ¹³C NMR (δ, ppm) | 155.2, 139.6, 122.7, 113.3, 21.2 | ~154.5 (C-OH), ~139 (C-CH₃), ~115 (C-H), ~90 (C-I), ~25 (CH₃) | ~158 (C-OCH₃), ~140 (C-CH₃), ~114 (C-H), ~92 (C-I), ~60 (-OCH₃), ~25 (CH₃) |
| IR (cm⁻¹) | 3350 (O-H stretch), 3020 (Ar C-H stretch), 2920 (C-H stretch), 1600, 1470 (C=C stretch) | 3400-3300 (O-H stretch), 3010 (Ar C-H stretch), 2920 (C-H stretch), 1570, 1450 (C=C stretch) | 3015 (Ar C-H stretch), 2950, 2840 (C-H stretch), 1560, 1460 (C=C stretch), 1240, 1040 (C-O stretch) |
| Mass Spectrum (m/z) | 122 (M+), 107, 91, 77 | 248 (M+), 121, 91, 77[1] | 262 (M+), 247, 121, 91 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent methylation to 3,5-dimethyl-4-iodoanisole are provided below.
Synthesis of this compound
This procedure outlines the direct iodination of 3,5-dimethylphenol.
Materials:
-
3,5-Dimethylphenol
-
Methanol
-
Concentrated Hydrochloric Acid
-
Potassium Iodide (KI)
-
Potassium Iodate (KIO₃)
-
Deionized Water
Procedure:
-
Dissolve 3,5-dimethylphenol in methanol in a suitable reaction vessel.
-
To this solution, add concentrated hydrochloric acid while monitoring and maintaining the temperature.
-
In a separate beaker, prepare a solution of potassium iodide and potassium iodate in deionized water.
-
Add the iodide/iodate solution to the phenol solution. The reaction mixture will likely change color and a precipitate may form.
-
Stir the reaction mixture at room temperature for several hours to ensure completion.
-
Cool the mixture in an ice bath to facilitate further precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a cold mixture of water and methanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to yield purified this compound.
Synthesis of 3,5-Dimethyl-4-iodoanisole (Williamson Ether Synthesis)
This protocol describes the methylation of the phenolic hydroxyl group of this compound.
Materials:
-
This compound
-
A suitable base (e.g., sodium hydroxide or potassium carbonate)
-
A methylating agent (e.g., methyl iodide or dimethyl sulfate)
-
An appropriate solvent (e.g., acetone, acetonitrile, or DMF)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the base to the solution and stir to form the phenoxide salt.
-
Slowly add the methylating agent to the reaction mixture.
-
Heat the reaction to reflux and maintain for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude 3,5-dimethyl-4-iodoanisole by column chromatography or recrystallization as needed.
Synthetic Pathway Visualization
The following diagram illustrates the synthetic route from the precursor, 3,5-dimethylphenol, to the final product, 3,5-dimethyl-4-iodoanisole, through the formation of the key intermediate, this compound.
Caption: Synthetic pathway from 3,5-dimethylphenol to 3,5-dimethyl-4-iodoanisole.
References
Safety Operating Guide
Proper Disposal of 3,5-Dimethyl-4-iodophenol: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of 3,5-Dimethyl-4-iodophenol are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle this halogenated organic compound responsibly. Adherence to these protocols is essential to mitigate risks and maintain compliance with regulatory standards.
Summary of Chemical Safety and Physical Properties
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects.[1] Furthermore, it may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1] The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 80826-86-4 | [2][3][4] |
| Molecular Formula | C₈H₉IO | [3] |
| Molecular Weight | 248.06 g/mol | [2][3] |
| Melting Point | 129-133 °C | [3] |
| Boiling Point | 293 °C at 760 mmHg | [2] |
| Flash Point | 131 °C | [2] |
| Density | 1.74 g/cm³ | [2] |
| GHS Hazard Codes | H302, H312, H332, H317, H341, H373, H410 | [1][2] |
Detailed Disposal Protocol
The proper disposal of this compound, as a halogenated organic compound, necessitates its treatment as hazardous waste. It must be segregated from other waste streams to ensure safe and compliant disposal, typically through high-temperature incineration at a specialized facility.
Experimental Workflow for Disposal
References
Personal protective equipment for handling 3,5-Dimethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 3,5-Dimethyl-4-iodophenol. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to avoid potential health risks. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber, or neoprene).[1][4] A flame-resistant lab coat or chemical-resistant suit should be worn.[3][4] | Prevents skin contact and absorption. The choice of glove material should be based on the specific solvent used, if any. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or better) is required if handling outside of a fume hood or when dusts are generated.[3] | Protects against inhalation of dust or aerosols. |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times.[3] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Pre-Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[3]
-
Engineering Controls: All handling procedures, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[5][6]
-
Gather Materials: Ensure all necessary PPE is available and in good condition. Prepare all required equipment and reagents.
-
Work Area Preparation: Designate a specific, clean, and uncluttered area for handling. Work over a spill tray to contain any potential spills.[3]
Handling:
-
Donning PPE: Put on all required PPE as specified in Table 1.
-
Weighing and Transfer: Carefully weigh the solid compound within the fume hood to avoid generating dust. Use appropriate tools (e.g., spatula, weigh paper) for transfer.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Experimental Procedures: Conduct all experimental manipulations within the fume hood.
Post-Handling:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
-
Chemical Waste: All solid this compound and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.[5][7]
-
Contaminated Materials: All disposable materials that have come into contact with the chemical, such as gloves, pipette tips, and bench paper, must be collected in a designated hazardous waste container.[3][6]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent like sand or vermiculite.[7] The absorbed material should then be collected in a sealed container for hazardous waste disposal.
-
Do Not: Never dispose of this compound down the drain or in regular trash.[6][7]
Personal Protective Equipment (PPE) Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
